Digitoxigenin
Description
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTUSOXSLKTKJQ-CESUGQOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162276 | |
| Record name | Digitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-62-4 | |
| Record name | Digitoxigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digitoxigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digitoxigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Digitoxigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Digitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β,14-dihydroxy-5-β,14-β-card-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGITOXIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S63WOD4VOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Botanical Treasury of Digitoxigenin: A Technical Guide to its Natural Sources, Extraction, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxigenin, a potent cardenolide, has been a subject of intense scientific scrutiny for its profound physiological effects, primarily mediated through the inhibition of the Na+/K+-ATPase pump. Historically sourced from the common foxglove plant, this molecule and its glycosidic derivatives have been pivotal in the management of cardiac conditions.[1][2] More recently, its potential as an anticancer agent has reinvigorated research into its natural origins, biosynthesis, and cellular mechanisms of action.[3][4] This technical guide provides an in-depth exploration of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and a visual elucidation of its complex signaling pathways.
Natural Sources and Quantitative Analysis of this compound
This compound is predominantly found in plants of the Digitalis genus, commonly known as foxgloves. The most notable species are Digitalis purpurea (purple foxglove) and Digitalis lanata (woolly foxglove), which are cultivated for pharmaceutical purposes.[4][5] The concentration of this compound and its parent glycosides can vary significantly based on the plant species, geographical location, and environmental conditions.[6]
Quantitative Data on this compound and Related Glycosides in Digitalis Species
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Digitalis purpurea | Leaves (fresh) | This compound | 11.34 - 240.59 mg/kg | [No source found] |
| Digitalis lanata | Leaves | Lanatoside C (precursor to Digoxin) | 76.1 - 153.2 µ g/100mg | [7] |
| Digitalis lanata | Leaves | Digoxin | 8.6 - 13.2 µ g/100mg | [8] |
| Digitalis lanata | in vitro plantlets | Digitoxin | 44.45 µg/g Fresh Weight | [9] |
| Digitalis lanata | in vivo plants (2-months old) | Digitoxin | 29.09 µg/g Fresh Weight | [9] |
Experimental Protocols
Extraction and Isolation of this compound from Digitalis purpurea Leaves
This protocol outlines a general procedure for the extraction and isolation of this compound from Digitalis purpurea leaves, based on established methodologies.[8][10][11]
Materials:
-
Dried and powdered leaves of Digitalis purpurea
-
Ethanol (70% v/v)
-
Methanol
-
Chloroform
-
Lead acetate solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., Ethyl acetate:Methanol:Water)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered leaves in 70% ethanol at room temperature with occasional stirring for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
The concentrated extract contains a mixture of cardiac glycosides.
-
-
Purification:
-
Treat the aqueous alcoholic extract with a lead acetate solution to precipitate tannins and other impurities.[10]
-
Filter the mixture to remove the precipitate.
-
Remove the excess lead acetate from the filtrate.
-
Partition the purified extract with chloroform to separate the less polar glycosides.
-
-
Isolation:
-
Concentrate the chloroform fraction and subject it to column chromatography on silica gel.
-
Elute the column with a gradient of a suitable solvent system (e.g., increasing polarity with ethyl acetate and methanol) to separate the different glycosides.[11]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing the desired glycoside (digitoxin, a precursor to this compound).
-
-
Hydrolysis to Obtain this compound:
-
The isolated digitoxin can be subjected to acidic or enzymatic hydrolysis to cleave the sugar moieties and yield the aglycone, this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.[7][12][13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 75 mm x 4.6 mm I.D., 3.5 µm).[7]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is common.[7] For example, a three-part mobile phase of 10% acetonitrile, 60% methanol, and 30% water has been used.[13]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Column Temperature: 20°C.[7]
-
Internal Standard: Lanatoside A can be used as an internal standard for quantification.[12]
Procedure:
-
Sample Preparation:
-
Prepare the plant extract as described in the extraction protocol.
-
Purify the extract using solid-phase extraction (SPE) to remove interfering pigments.[7]
-
Dissolve a known amount of the dried extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Prepare a solution of the internal standard (if used) of a known concentration.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve and the peak area from the chromatogram.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. This cascade of events is responsible for its cardiotonic effects.[1][14] In the context of cancer, the story is more complex, involving the activation of various downstream signaling pathways.[3][4]
References
- 1. Digitoxin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Digitalis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US2449673A - Extraction and isolation of digitoxin - Google Patents [patents.google.com]
- 11. media.neliti.com [media.neliti.com]
- 12. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]
- 14. What is the mechanism of Digitoxin? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Digitoxigenin
This compound is a pivotal molecule in medicinal chemistry, serving as the aglycone of the cardiac glycoside digitoxin.[1][2] Its unique structural and stereochemical features are fundamental to its biological activity, primarily the inhibition of the Na+/K+-ATPase enzyme.[3] This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by quantitative data and outlines of key experimental protocols for its characterization.
Chemical Structure
This compound is classified as a cardenolide, a type of steroid characterized by a specific lactone ring attached at the C17 position.[4] Its chemical formula is C23H34O4, and it has a molecular weight of 374.5 g/mol .[1]
The core of this compound is a steroid nucleus composed of four fused rings (A, B, C, and D). It is specifically a 5β-cardenolide, indicating the stereochemistry at the junction of rings A and B.[1][2] Key functional groups include:
-
Hydroxyl groups: Located at the 3β and 14β positions.[1]
-
Butenolide ring: An unsaturated lactone ring attached at the 17β position. This feature is characteristic of cardenolides.
-
Methyl groups: Located at the C10 and C13 positions.
The systematic IUPAC name for this compound is 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.[1]
References
An In-depth Technical Guide to the Physicochemical Properties of Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of Digitoxigenin, a cardiac glycoside with significant pharmacological interest. The following sections detail its solubility in various solvents and its acidity constant (pKa), offering valuable data and experimental protocols for researchers in drug discovery and development.
Quantitative Physicochemical Data
The solubility and pKa of a compound are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 11.24 mg/L | 30 |
| Dimethylformamide (DMF) | 25 mg/mL | Not Specified |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Not Specified |
| Ethanol | 5 mg/mL | Not Specified |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not Specified |
Table 2: Acidity Constant (pKa) of this compound
| pKa Type | Value | Method |
| Acidic (Predicted) | 14.93 ± 0.70 | Prediction |
| Strongest Acidic (Predicted) | 7.18 | Prediction |
Note: The provided pKa values are based on computational predictions. For precise determination, experimental validation is recommended.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable physicochemical data. This section outlines the methodologies for determining the solubility and pKa of this compound.
Determination of Aqueous and Solvent Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Glass vials or flasks with tight-fitting caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visually present throughout the experiment.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.
-
-
Sample Collection and Filtration:
-
Carefully withdraw the supernatant using a syringe.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. The filter material should not absorb the solute.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.
-
Determination of pKa: UV-Vis Spectrophotometric Method
For compounds containing a chromophore, UV-Vis spectrophotometry provides a reliable method for pKa determination by measuring the change in absorbance at different pH values.
Objective: To determine the pKa of this compound by analyzing the pH-dependent changes in its UV-Vis absorption spectrum.
Materials:
-
This compound
-
A series of buffer solutions with known pH values covering a wide range (e.g., pH 2 to 12).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
pH meter.
-
Quartz cuvettes.
-
Methanol or other suitable co-solvent for initial stock solution preparation.
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable co-solvent like methanol.
-
-
Preparation of Sample Solutions:
-
For each buffer solution, add a small, constant volume of the this compound stock solution to a known volume of the buffer to achieve a final concentration suitable for UV-Vis analysis. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
-
UV-Vis Spectral Acquisition:
-
Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Use the corresponding buffer solution without this compound as a blank for each measurement.
-
-
Data Analysis:
-
Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by analyzing the absorbance data at different pH values.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, like other cardiac glycosides, primarily exerts its effects by inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition leads to a cascade of downstream signaling events.
Caption: this compound inhibits Na+/K+-ATPase, leading to downstream signaling.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Digitoxigenin's Mechanism of Action on Na+/K+-ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digitoxigenin, the aglycone of the cardiac glycoside digitoxin, exerts its physiological and pharmacological effects primarily through the specific inhibition of the Na+/K+-ATPase, a vital transmembrane ion pump. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this interaction. It details the binding kinetics, conformational changes, downstream signaling cascades, and standardized experimental protocols for studying this interaction. The information is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development.
Introduction
The Na+/K+-ATPase, or sodium-potassium pump, is an essential enzyme found in the plasma membrane of all animal cells. It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process critical for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. This compound, a cardenolide steroid, is a potent inhibitor of this pump. Its interaction with Na+/K+-ATPase is the basis for its historical use in treating heart conditions and its emerging potential as an anticancer agent. Understanding the precise mechanism of this interaction is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
The Molecular Interaction: Binding and Inhibition
This compound binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding is highly dependent on the conformational state of the enzyme.
Conformational Preference
The Na+/K+-ATPase cycles through several conformational states during its pumping cycle. This compound exhibits a strong preference for binding to the phosphorylated E2-P conformation of the enzyme. This is the state where the enzyme has released Na+ ions to the extracellular side and is poised to bind extracellular K+ ions. By binding to and stabilizing this E2-P conformation, this compound effectively locks the enzyme in an inactive state, thereby inhibiting the ion transport cycle.
The Binding Site
The cardiac glycoside binding site is a well-conserved pocket formed by several transmembrane helices of the α-subunit. Key interactions involve the steroid core, the lactone ring at the C17 position, and various amino acid residues within this pocket. The structure-activity relationship studies have highlighted the critical role of the unsaturated lactone ring and the stereochemistry of the steroid backbone for high-affinity binding and potent inhibition.
Quantitative Data on this compound-Na+/K+-ATPase Interaction
The inhibitory potency of this compound and its derivatives is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). These values can vary depending on the isoform of the Na+/K+-ATPase α-subunit, the tissue and species source of the enzyme, and the experimental conditions, particularly the concentration of K+ ions, which compete with cardiac glycosides for binding.
Table 1: IC50 Values for this compound Inhibition of Na+/K+-ATPase
| Enzyme Source | α-Subunit Isoform(s) | IC50 (µM) | Reference(s) |
| Dog Kidney Medulla | Not specified | 0.06 | [1] |
| Pig Kidney | Not specified | ~0.176 | [2] |
Table 2: Equilibrium Dissociation Constants (Kd) for this compound Binding to Na+/K+-ATPase
| Enzyme Source | α-Subunit Isoform(s) | Kd (nM) | Reference(s) |
| Human | α1, α2, α3 | Indistinguishable between isoforms | [3][4] |
Downstream Signaling Pathways
Beyond the direct inhibition of ion pumping, the binding of this compound to Na+/K+-ATPase can trigger intracellular signaling cascades. This signaling function is often associated with a sub-population of the enzyme localized in caveolae, where it forms a signaling complex.
The Na+/K+-ATPase-Src Kinase Complex
A key event in this signaling pathway is the activation of the non-receptor tyrosine kinase, Src. Upon this compound binding, a conformational change in the Na+/K+-ATPase leads to the activation of associated Src kinase[5].
Transactivation of the Epidermal Growth Factor Receptor (EGFR)
Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This transactivation occurs independently of EGFR's natural ligand, EGF, and initiates a downstream cascade of phosphorylation events[6].
The Ras/Raf/MEK/ERK (MAPK) Pathway
The activation of EGFR leads to the engagement of the Ras/Raf/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway[7][8]. This cascade involves a series of protein kinases that ultimately leads to the phosphorylation and activation of ERK (Extracellular signal-Regulated Kinase).
Regulation of Transcription Factors
Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)[9][10]. This modulation of gene expression underlies many of the long-term cellular effects of this compound, including those related to cell growth, proliferation, and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain.
Materials:
-
Purified Na+/K+-ATPase preparation (e.g., from pig kidney medulla)[2]
-
Assay Buffer: e.g., 100 mM NaCl, 25 mM KCl, 3 mM MgCl2, 1 mM EGTA, 20 mM Tris-HCl, pH 7.4[11]
-
ATP solution (e.g., 2 mM)[11]
-
This compound stock solution (in DMSO)
-
Ouabain solution (e.g., 1 mM) for determining ouabain-sensitive activity[11]
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixtures:
-
For total ATPase activity: To microplate wells, add assay buffer and the desired concentration of this compound (or vehicle control).
-
For ouabain-insensitive ATPase activity: To separate wells, add assay buffer, ouabain (final concentration 1 mM), and the desired concentration of this compound.
-
-
Enzyme Addition: Add the purified Na+/K+-ATPase preparation to each well.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme[11].
-
Initiation of Reaction: Start the reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes)[12].
-
Termination of Reaction: Stop the reaction by adding the phosphate detection reagent.
-
Color Development: Allow the color to develop according to the reagent manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader[2].
-
Calculation:
-
Generate a standard curve using the phosphate standard solution.
-
Determine the amount of Pi released in each well from the standard curve.
-
Calculate the Na+/K+-ATPase specific activity by subtracting the ouabain-insensitive activity from the total activity for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Radioligand Binding Assay ([3H]-Ouabain Competition)
This assay determines the binding affinity of this compound to the Na+/K+-ATPase by measuring its ability to compete with the binding of a radiolabeled ligand, typically [3H]-ouabain.
Materials:
-
Purified Na+/K+-ATPase preparation
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
[3H]-ouabain solution
-
This compound stock solution (in DMSO)
-
Unlabeled ouabain (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Assay Tubes:
-
Total Binding: Add binding buffer, [3H]-ouabain, and vehicle control to the tubes.
-
Non-specific Binding: Add binding buffer, [3H]-ouabain, and a high concentration of unlabeled ouabain (e.g., 1 mM) to the tubes.
-
Competition: Add binding buffer, [3H]-ouabain, and varying concentrations of this compound to the tubes.
-
-
Enzyme Addition: Add the purified Na+/K+-ATPase preparation to each tube.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]-ouabain binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve.
-
The equilibrium dissociation constant (Ki) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways
Caption: Downstream signaling cascade initiated by this compound binding to Na+/K+-ATPase.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound on Na+/K+-ATPase activity.
Conclusion
The interaction of this compound with Na+/K+-ATPase is a multifaceted process involving specific binding to the E2-P conformation, leading to the inhibition of ion transport and the activation of complex intracellular signaling pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the continued exploration of this compound and related cardiac glycosides as therapeutic agents. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the intricate biology of this important drug-target interaction.
References
- 1. Effect of the this compound derivative, INCICH-D7, on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Digitalis Sensitivities of Na+/K+-ATPases from Human and Pig Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]
The intricate biosynthetic route to Digitoxigenin in Digitalis plants is a cornerstone of pharmaceutical research, holding the key to the production of vital cardiac medicines. This technical guide provides an in-depth exploration of this complex pathway, offering researchers, scientists, and drug development professionals a comprehensive resource on its core aspects. The guide details the enzymatic steps, presents key quantitative data, and outlines experimental protocols crucial for studying this pathway, aiming to facilitate further research and optimization of digitoxigenin production.
The Biosynthesis Pathway of Digitoxigenin
The biosynthesis of this compound in Digitalis plants is a multi-step process that begins with cholesterol and phytosterols. Through a series of enzymatic reactions, these precursors are converted into the core C23 cardenolide scaffold of this compound. The pathway involves key enzymes such as cytochrome P450s, hydroxysteroid dehydrogenases, and reductases, each playing a critical role in the transformation of the steroid nucleus.
The initial and rate-limiting step is the side-chain cleavage of cholesterol or phytosterols (campesterol and β-sitosterol) to produce pregnenolone. This reaction is catalyzed by a specialized cytochrome P450 enzyme, CYP87A. Pregnenolone then undergoes dehydrogenation and isomerization to form progesterone. A crucial stereospecific reduction of progesterone by progesterone 5β-reductase (P5βR) yields 5β-pregnane-3,20-dione, setting the stage for subsequent hydroxylations and the formation of the characteristic butenolide ring of cardenolides. While the early steps of the pathway are becoming clearer, the exact sequence and enzymes involved in the later hydroxylation and lactone ring formation steps are still under active investigation.
Quantitative Data Summary
The following table summarizes the available quantitative data for key enzymes in the this compound biosynthesis pathway. Further research is required to fully characterize the kinetics of all enzymes involved and to determine the in planta concentrations of all intermediates.
| Enzyme | Substrate | Apparent K_m_ | Co-substrate | Apparent K_m_ (Co-substrate) | Plant Species | Reference |
| Progesterone 5β-reductase (P5βR) | Progesterone | 6 µM | NADPH | 22 µM | Digitalis purpurea | [1] |
| Progesterone 5α-reductase | Progesterone | 30 µM | NADPH | 130 µM | Digitalis lanata | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol 1: Agrobacterium tumefaciens-Mediated Transformation of Digitalis purpurea
This protocol is essential for functional genomics studies, such as gene silencing or overexpression, to elucidate the roles of specific genes in the this compound pathway.[3]
1. Plant Material and Sterilization:
-
Use young, healthy leaves from in vitro-grown Digitalis purpurea plantlets.
-
Surface sterilize the leaves by washing with sterile distilled water, followed by immersion in 70% (v/v) ethanol for 30 seconds, and then in a 1% (v/v) sodium hypochlorite solution with a few drops of Tween-20 for 10 minutes.
-
Rinse the leaves three to five times with sterile distilled water.
2. Agrobacterium Culture Preparation:
-
Pellet the bacterial cells by centrifugation and resuspend them in MS liquid medium to an OD_600_ of 0.5.
3. Co-cultivation:
-
Cut the sterilized leaf explants into small pieces (approximately 1 cm²).
-
Immerse the explants in the Agrobacterium suspension for 30 minutes.
-
Blot the explants dry on sterile filter paper and place them on co-cultivation medium (MS medium with 1 mg/L 2,4-D and 0.1 mg/L BAP) in the dark at 25°C for 2-3 days.
4. Selection and Regeneration:
-
After co-cultivation, wash the explants with sterile water containing an antibiotic (e.g., 500 mg/L cefotaxime) to eliminate the Agrobacterium.
-
Transfer the explants to a selection medium (MS medium with the same hormones as the co-cultivation medium, plus the appropriate selection agent, e.g., 50 mg/L kanamycin, and 250 mg/L cefotaxime).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Once shoots regenerate, transfer them to a rooting medium (half-strength MS medium).
5. Analysis of Transformants:
-
Confirm the integration of the transgene by PCR analysis of genomic DNA from putative transgenic plants.
-
Analyze the expression of the target gene using RT-qPCR to confirm silencing or overexpression.
-
Perform metabolite analysis (e.g., HPLC-MS/MS) to assess the impact on the this compound biosynthesis pathway.
Protocol 2: Extraction and Quantification of Cardenolides by HPLC-MS/MS
This protocol allows for the precise identification and quantification of this compound and its glycosides in plant tissues.[4][5]
1. Sample Preparation:
-
Harvest fresh leaf tissue from Digitalis plants.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Lyophilize the powdered tissue to dryness.
2. Extraction:
-
Weigh approximately 50 mg of lyophilized tissue into a microcentrifuge tube.
-
Add 1 mL of 80% (v/v) methanol.
-
Vortex the mixture vigorously and sonicate for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode.
-
Detection: Use selected reaction monitoring (SRM) for targeted quantification of specific cardenolides. Precursor and product ion pairs for this compound and its glycosides should be determined using authentic standards.
-
Quantification: Generate a standard curve using authentic this compound standards of known concentrations. Calculate the concentration of this compound in the plant extracts based on the standard curve.
Conclusion and Future Perspectives
The biosynthesis of this compound in Digitalis plants is a complex and fascinating pathway with significant pharmaceutical implications. While substantial progress has been made in identifying key enzymes and intermediates, many aspects, particularly the later steps of the pathway, remain to be fully elucidated. The experimental protocols provided in this guide offer a framework for researchers to further investigate this pathway. Future research efforts, leveraging techniques such as CRISPR/Cas9-mediated gene editing, single-cell transcriptomics, and advanced mass spectrometry, will be crucial for a complete understanding of this compound biosynthesis. This knowledge will not only enhance our fundamental understanding of plant specialized metabolism but also pave the way for the metabolic engineering of Digitalis plants or microbial systems for the sustainable and high-yield production of this vital cardiac medicine.
References
- 1. Purification, characterization and partial peptide microsequencing of progesterone 5 beta-reductase from shoot cultures of Digitalis purpurea [agris.fao.org]
- 2. Characterization and localization of progesterone 5 alpha-reductase from cell cultures of foxglove (Digitalis lanata EHRH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable and efficient Agrobacterium tumefaciens-mediated genetic transformation of the medicinal plant Digitalis purpurea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Digitoxigenin: A Technical Guide to the Aglycone Core of Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxigenin is the aglycone and active moiety of digitoxin, a well-known cardiac glycoside historically sourced from the foxglove plant (Digitalis purpurea)[1]. As a member of the cardenolide family of steroids, this compound and its glycosidic derivatives have been a cornerstone in the treatment of heart failure for centuries[2][3]. The core structure consists of a steroid nucleus with a characteristic unsaturated lactone ring at the C17 position, which is crucial for its biological activity[4]. While its primary therapeutic application has been in cardiology, recent research has unveiled its potential as an anticancer agent, prompting renewed interest in its mechanism of action and therapeutic applications[2][5]. This guide provides a comprehensive technical overview of this compound, focusing on its relationship with cardiac glycosides, its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its study, and a visualization of its associated signaling pathways.
The Relationship Between this compound and Cardiac Glycosides
Cardiac glycosides are a class of naturally occurring compounds composed of a steroid aglycone (or genin) linked to a sugar moiety. This compound is the aglycone component of several cardiac glycosides, most notably digitoxin, where it is attached to a trisaccharide chain[6]. The sugar portion of the molecule primarily influences the pharmacokinetic properties of the glycoside, such as absorption, distribution, and half-life, while the this compound core is responsible for the pharmacodynamic activity[7]. The structural difference between this compound and digoxigenin, the aglycone of digoxin, is the absence of a hydroxyl group at the C12 position in this compound[7]. This seemingly minor structural variation leads to significant differences in their pharmacokinetic profiles[7][8][9][10].
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane[11][12]. By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound inhibits its pumping function[13][14]. This inhibition leads to a cascade of events within the cell:
-
Increased Intracellular Sodium: The blockade of the Na+/K+-ATPase pump results in an accumulation of intracellular sodium ions[12].
-
Altered Na+/Ca2+ Exchanger Activity: The increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger, leading to a decrease in calcium extrusion and an increase in intracellular calcium concentration[12].
-
Enhanced Cardiac Contractility: In cardiomyocytes, the elevated intracellular calcium levels lead to increased calcium uptake into the sarcoplasmic reticulum, resulting in greater calcium release during each action potential and, consequently, enhanced myocardial contractility (a positive inotropic effect)[11].
Beyond its effects on cardiomyocytes, the inhibition of Na+/K+-ATPase by this compound has been shown to trigger various downstream signaling pathways in other cell types, including cancer cells, which are currently being explored for therapeutic purposes[5][12].
Quantitative Data
The biological activity of this compound and its related cardiac glycosides can be quantified through various parameters, including their inhibitory concentration on the Na+/K+-ATPase pump (IC50) and their cytotoxic effects on cancer cell lines.
Table 1: Inhibition of Na+/K+-ATPase by Cardiac Glycosides
| Compound | Enzyme Source | IC50 (nM) | Reference |
| This compound | Pig Kidney | 176 | [6] |
| Digitoxin | Pig Kidney | 167 | [6] |
| Digoxigenin | Pig Kidney | 194 | [6] |
| Digoxin | Pig Kidney | 147 | [6] |
| Ouabain | Pig Kidney | 89 | [6] |
| This compound-α-L-rhamno-pyranoside | Pig Kidney | 12 ± 1 | [15] |
| This compound-α-L-amiceto-pyranoside | Pig Kidney | 41 ± 3 | [15] |
Table 2: Cytotoxicity of Cardiac Glycosides in Human Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Digitoxin | HeLa | 2.34 µM | [15] |
| This compound-α-L-rhamno-pyranoside | HeLa | 35.2 ± 1.6 nM | [15] |
| This compound-α-L-amiceto-pyranoside | HeLa | 38.7 ± 1.3 nM | [15] |
| Proscillaridin A | Pancreatic Cancer Cell Lines | 6.4 ± 76 nM | [16] |
| Digitoxin | Pancreatic Cancer Cell Lines | 1 nM - 1 µM range | [17] |
| Digoxin | Pancreatic Cancer Cell Lines | 1 nM - 1 µM range | [17] |
| Ouabain | Pancreatic Cancer Cell Lines | 1 nM - 1 µM range | [17] |
Table 3: Pharmacokinetic Parameters of Digitoxin and Digoxin
| Parameter | Digitoxin | Digoxin | Reference |
| Metabolism | Primarily hepatic | Primarily renal | [7] |
| Elimination Half-life | 7.3 ± 0.4 days | 49 ± 5 hours | [7][18] |
| Volume of Distribution (Vd) | 0.63 ± 0.03 L/kg | 8.3 ± 0.6 L/kg | [18] |
| Protein Binding | >90% | ~25% | [10] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of a compound on Na+/K+-ATPase activity.
-
Enzyme Preparation: Utilize a purified Na+/K+-ATPase preparation, for instance, from pig kidney microsomes[14][15].
-
Reaction Medium: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.4), 20 mM KCl, 4 mM MgCl2, and 120 mM NaCl[15].
-
Compound Incubation: Incubate the enzyme preparation with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours) at 37°C[15].
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP to a final concentration of 3 mM[15].
-
Measurement of ATPase Activity: Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value[15].
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cultured cancer cells[11].
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[11].
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a desired duration (e.g., 24, 48, or 72 hours)[11].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells[11].
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[11].
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader[11].
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 value[11].
Measurement of Intracellular Calcium Concentration
This protocol provides a general method for measuring changes in intracellular calcium levels using a fluorescent indicator[19].
-
Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can cross the cell membrane[19]. Inside the cell, esterases cleave the AM group, trapping the dye.
-
Compound Stimulation: After a washing step to remove extracellular dye, stimulate the cells with the test compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence microscope or a plate reader[19]. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Data Analysis: Analyze the change in fluorescence intensity or the fluorescence ratio over time to determine the effect of the compound on intracellular calcium levels[19].
Isolation of Digitoxin from Digitalis purpurea
This protocol provides a general overview of the extraction and isolation process[20].
-
Extraction: Extract the dried and powdered leaves of Digitalis purpurea with a solvent mixture, typically a lower alcohol (e.g., ethanol) and water[20].
-
Purification: Treat the crude extract to remove tannins and other ballast materials. This can be achieved by precipitation with lead acetate or other clarifying agents[20].
-
Solvent Partitioning: Perform liquid-liquid extraction to partition the digitoxin into a water-immiscible organic solvent like chloroform[20].
-
Crystallization: Concentrate the organic phase and induce crystallization of digitoxin. Further recrystallization steps may be necessary to obtain a highly pure product.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the Na+/K+-ATPase initiates a complex network of intracellular signaling events. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow for studying cardiac glycosides.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cardiac glycoside evaluation.
Conclusion
This compound remains a molecule of significant interest for both its established role in cardiology and its emerging potential in oncology. Its well-defined mechanism of action, centered on the inhibition of the Na+/K+-ATPase, provides a solid foundation for further research and drug development. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers aiming to explore the therapeutic possibilities of this compound and its derivatives. The elucidation of the complex signaling pathways activated by this compound will be crucial in harnessing its full therapeutic potential while mitigating its known toxicities. As our understanding of the multifaceted roles of the Na+/K+-ATPase in cellular physiology and pathology deepens, so too will the opportunities for innovative drug design centered around this fascinating aglycone.
References
- 1. CN101623377A - Digitalis extract as well as preparation method and application thereof - Google Patents [patents.google.com]
- 2. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. Inhibition of Na(+)-K(+)-ATPase by digoxin and its relation with energy expenditure and nutrient oxidation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Interindividual differences in the pharmacokinetics of digitoxin and digoxin during long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of digoxin and digitoxin in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and pharmacodynamics of intravenous digoxin and digitoxin | Semantic Scholar [semanticscholar.org]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US2449673A - Extraction and isolation of digitoxin - Google Patents [patents.google.com]
The Defensive Arsenal of Digitalis: A Technical Guide to the Biological Role of Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, being sessile organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and combat pathogens. Among the most potent of these defenses are cardiac glycosides, a class of steroid-like compounds. Digitoxigenin is a prominent cardenolide and the aglycone of digitoxin, found predominantly in the leaves and flowers of plants belonging to the genus Digitalis, such as the common foxglove (Digitalis purpurea).[1][2] This technical guide provides an in-depth exploration of the biological role of this compound in plant defense, detailing its biosynthesis, mechanism of action, and ecological significance. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in the fields of chemical ecology, plant biology, and drug discovery.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that occurs in the green tissues of Digitalis plants. It is a multi-step pathway involving enzymes from both the plastidial methylerythritol phosphate (MEP) pathway and the cytosolic mevalonate (MVA) pathway, which provide the precursors for steroid biosynthesis. The steroid backbone then undergoes a series of modifications, including hydroxylations and the addition of a lactone ring, to form the final cardenolide structure.
Mechanism of Action: A Potent Defense
The primary defensive action of this compound lies in its ability to inhibit the sodium-potassium pump (Na+/K+-ATPase), an essential enzyme found in the cell membranes of animals.[2][3] This inhibition disrupts the electrochemical gradients across cell membranes, which are crucial for a wide range of physiological processes, including nerve impulse transmission and muscle contraction.
For herbivores, ingestion of plant tissues containing this compound can lead to a range of adverse effects, from feeding deterrence and reduced growth to severe cardiac and neurological dysfunction, and even death. This potent toxicity makes this compound an effective chemical defense against a broad spectrum of herbivores.
Ecological Significance
The presence of this compound and other cardiac glycosides in Digitalis species plays a crucial role in their survival and reproductive success. By deterring generalist herbivores, these compounds reduce the amount of damage the plants sustain, allowing them to allocate more resources to growth and reproduction. However, some specialist insects, such as the monarch butterfly caterpillar, have evolved mechanisms to tolerate and even sequester these toxins for their own defense against predators.[4] This has led to a co-evolutionary arms race between Digitalis and its specialist herbivores.
Quantitative Data
The following tables summarize key quantitative data related to the defensive properties of this compound and related compounds.
Table 1: Concentration of Cardenolides in Digitalis Species
| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |
| Digitalis purpurea | Leaf (dried at 60°C) | Gitoxin | 0.197 | [5] |
| Digitalis purpurea | Leaf (dried at 60°C) | Digitoxin | 0.379 | [5] |
| Digitalis purpurea | Leaf (dried at ambient temp) | Gitoxin | 0.058 | [5] |
| Digitalis purpurea | Leaf (dried at ambient temp) | Digitoxin | 0.090 | [5] |
| Digitalis mariana ssp. heywoodii | Leaves | Total Cardenolides | ~0.012 - 0.020 | [6] |
| Digitalis ferruginea | Leaves | This compound derivatives | 7.3 ± 1.8 | [7] |
| Digitalis ferruginea | Leaves | Gitoxigenin derivatives | 0.5 ± 0.2 | [7] |
Table 2: Inhibitory Activity of this compound and its Derivatives against Na+/K+-ATPase
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound-α-L-rhamno-pyranoside | Purified Na+/K+-ATPase | Enzyme activity | 12 ± 1 | [8] |
| This compound-α-L-amiceto-pyranoside | Purified Na+/K+-ATPase | Enzyme activity | 41 ± 3 | [8] |
| Digitoxin | Human Cancer Cell Lines | Growth inhibition | 3 - 33 | [9] |
Experimental Protocols
A generalized workflow for investigating the defensive role of this compound is presented below. This is followed by more detailed methodologies for key experiments.
Quantification of this compound in Plant Tissues by HPLC
This protocol outlines a general method for the quantification of this compound and its glycosides in Digitalis leaf tissue.
-
Sample Preparation:
-
Harvest fresh leaf material and immediately freeze in liquid nitrogen or lyophilize.
-
Grind the frozen or dried tissue to a fine powder.
-
Extract a known weight of the powdered tissue with a suitable solvent, such as methanol or a mixture of methanol and water.[10][11] Sonication can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet solid debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.[10][12]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of formic acid, is common.[10][12] A typical gradient might start with a lower concentration of acetonitrile and gradually increase over the run.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.[12]
-
Detection: UV detection at approximately 220 nm is suitable for cardenolides.[10]
-
Quantification: A calibration curve is generated using a this compound standard of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the standard curve.
-
Insect Feeding Bioassay
This protocol describes a no-choice leaf disk bioassay to assess the feeding deterrence of this compound.
-
Preparation of Leaf Disks:
-
Excise leaf disks of a uniform size from a suitable host plant using a cork borer.
-
Prepare a series of this compound solutions of varying concentrations in a suitable solvent (e.g., ethanol or acetone).
-
Apply a known volume of each this compound solution to the surface of the leaf disks. A control group should be treated with the solvent only.
-
Allow the solvent to evaporate completely.
-
-
Bioassay:
-
Place individual leaf disks in separate petri dishes or multi-well plates lined with moistened filter paper to maintain humidity.
-
Introduce one insect herbivore (e.g., a caterpillar) into each container.
-
Maintain the bioassay under controlled environmental conditions (temperature, light, humidity).
-
After a set period (e.g., 24 or 48 hours), remove the insects and measure the area of the leaf disk consumed. This can be done using image analysis software.
-
Compare the consumption of treated leaf disks to the control to determine the feeding deterrence of this compound.
-
Antimicrobial Assay (Agar Well Diffusion Method)
This protocol outlines a method to test the antimicrobial activity of this compound against plant pathogenic fungi or bacteria.
-
Preparation of Agar Plates:
-
Prepare a suitable agar medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria) and sterilize.
-
Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.
-
-
Assay:
-
Aseptically create wells of a uniform diameter in the agar using a sterile cork borer.
-
Add a known volume of a this compound solution of a specific concentration into each well. A solvent control should also be included.
-
Incubate the plates at an appropriate temperature for the test microorganism.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
The size of the inhibition zone is indicative of the antimicrobial activity of this compound.
-
Na+/K+-ATPase Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on Na+/K+-ATPase activity.
-
Enzyme Preparation:
-
Isolate a crude membrane fraction rich in Na+/K+-ATPase from a suitable source, such as porcine kidney or brain tissue.
-
Determine the protein concentration of the enzyme preparation.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing a buffer, MgCl2, KCl, NaCl, and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method.
-
The activity of Na+/K+-ATPase is determined by the amount of Pi released. The inhibitory effect of this compound is calculated by comparing the enzyme activity in the presence of the compound to a control without the inhibitor.
-
The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) can then be determined.
-
Conclusion
This compound is a highly effective chemical defense produced by Digitalis species. Its potent inhibitory action on the essential Na+/K+-ATPase of animals provides a broad-spectrum defense against herbivores. The biosynthesis of this complex molecule represents a significant metabolic investment for the plant, highlighting its importance in the plant's ecological interactions. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers seeking to further elucidate the intricate roles of cardiac glycosides in plant defense and to explore their potential for applications in medicine and agriculture.
References
- 1. Quantitative determination of digitoxin, gitaloxin, gitoxin, verodoxin and strospesid in the leaves of Digitalis purpurea by means of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Digitalis - Wikipedia [en.wikipedia.org]
- 3. Cardiac Glycosides in Human Physiology and Disease: Update for Entomologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]
- 11. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
In Silico Prediction of Digitoxigenin Binding Sites: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Digitoxigenin, the aglycone of the cardiac glycoside digitoxin, has a long history in the treatment of heart conditions and is gaining attention for its anticancer properties.[1] Understanding its molecular interactions is paramount for optimizing its therapeutic index and exploring new clinical applications. This technical guide provides an in-depth overview of the core in silico methodologies used to predict and analyze the binding sites of this compound. We will explore structure-based and ligand-based computational techniques, detail their underlying protocols, present relevant quantitative data, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and In Silico Drug Discovery
This compound is a phytosteroid, traditionally extracted from the foxglove plant (Digitalis purpurea), that functions by inhibiting the Na+/K+-ATPase enzyme in heart muscle cells.[1][2] This inhibition leads to an increase in intracellular calcium, resulting in stronger heart contractions, making it effective for treating heart failure and certain arrhythmias.[1][3][4] Recent research has also highlighted its anticancer activity against various human cancer cell lines.[1]
The dual therapeutic potential and narrow therapeutic window of this compound necessitate a precise understanding of its binding mechanisms.[5] In silico prediction methods offer a powerful, cost-effective, and rapid approach to identify and characterize binding sites, elucidate mechanisms of action, and guide the development of novel derivatives with improved efficacy and safety profiles.[6][7] These computational strategies range from predicting binding pockets on a known protein target to identifying new potential targets for an existing ligand.[8][9]
Primary and Putative Molecular Targets
The principal pharmacological target of this compound is the Na+/K+-ATPase (sodium-potassium pump) , an integral membrane protein essential for maintaining electrochemical gradients in animal cells.[10][11] The binding of cardiac glycosides like this compound to the E2P phosphoenzyme form of the pump is a high-affinity interaction that inhibits its function.[11]
In silico studies have also explored this compound's interactions with other proteins, demonstrating the utility of these methods in identifying potential off-targets or new therapeutic opportunities. Examples include:
-
SARS-CoV-2 Main Protease: Molecular docking and dynamics studies have investigated this compound as a potential inhibitor of the viral protease.[12][13]
-
Lysozyme: The binding of this compound to lysozyme has been studied to assess the protein's potential as a carrier molecule.[5][14]
-
Other Cancer-Related Targets: Docking studies on the aglycone of the related cardiac glycoside, digoxin (digoxigenin), suggest potential interactions with targets like HDAC and PI3K, while digoxin itself may target FIH-1 and NF-κB.[15][16]
Core In Silico Methodologies for Binding Site Prediction
A variety of computational methods can be employed to predict the binding sites of small molecules like this compound. These can be broadly categorized into structure-based and ligand-based approaches.[17]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a cornerstone of structure-based drug design, used to estimate binding affinity and analyze intermolecular interactions.
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Obtain the 3D structure of this compound. This can be done using chemical drawing software and then optimizing its geometry using a suitable force field or quantum mechanical methods.[5][14]
-
-
Binding Site Identification and Grid Generation:
-
Identify the potential binding site on the protein. This can be based on the location of a known co-crystallized ligand or predicted using pocket-detection algorithms like Fpocket or CASTp.[6][17][18]
-
Define a "grid box" that encompasses the predicted binding site. The docking algorithm will confine its search for ligand conformations within this space.
-
-
Docking Simulation:
-
Run the docking algorithm using software such as AutoDock, Glide, or GOLD. The software systematically samples different conformations and orientations of the ligand within the grid box.
-
The program uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.[19]
-
-
Analysis of Results:
-
Rank the resulting poses based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.[5]
-
Visualize the top-ranked poses to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's amino acid residues.
-
The following table presents docking scores from a study evaluating inhibitors against the SARS-CoV-2 main protease. Lower scores indicate a higher predicted binding affinity.
| Compound | Docking Score (Affinity in kcal/mol) |
| This compound | -8.5[12] |
| Crocin | -9.3[12] |
| Beta-Eudesmol | -6.9[12] |
| Favipiravir | -5.7[12] |
Table 1: Molecular docking scores of various compounds against the SARS-CoV-2 main protease.[12]
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding pose, MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.[20][21] This method helps to assess the stability of the predicted binding mode and can reveal conformational changes that are not apparent in static models.[12][22]
-
System Preparation:
-
Use the best-ranked pose from the molecular docking study as the starting structure for the protein-Digitoxigenin complex.
-
Place the complex in a simulation box filled with explicit water molecules.
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) and then adjust the pressure to the desired level (e.g., 1 atm). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature). This allows the system to reach a stable state.
-
-
Production Run:
-
Trajectory Analysis:
-
Analyze the saved trajectory to evaluate the stability and dynamics of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone from its initial position, indicating overall structural stability.[5]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.[5]
-
Radius of Gyration (Rg): Indicates the compactness of the protein.[5]
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.[12]
-
-
Reverse Docking
Reverse docking (or inverse docking) is an approach used to identify potential protein targets for a given small molecule.[8][9] Instead of docking a library of compounds to one target, a single compound (this compound) is docked against a large database of protein structures. This is particularly useful for drug repositioning, predicting off-target effects, and elucidating polypharmacology.[23][24]
-
Target Database Preparation:
-
Ligand Preparation:
-
Prepare the 3D structure of this compound as described in the molecular docking protocol.
-
-
High-Throughput Docking:
-
Systematically dock this compound against every protein in the target database. This requires significant computational resources.
-
-
Scoring and Ranking:
-
Score each docking result and rank the proteins based on the predicted binding affinity for this compound.[9]
-
-
Hit Filtering and Analysis:
-
Filter the ranked list to identify the most promising potential targets.
-
Analyze the top-ranked protein "hits" for biological relevance. This involves considering their known functions, pathways, and disease associations to generate new hypotheses about this compound's mechanism of action.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target.[25][26] This model can then be used as a 3D query to screen large databases for novel compounds with similar activity.
-
Model Generation (Ligand-Based):
-
Select a set of known active molecules that bind to the target of interest.
-
Generate multiple low-energy conformations for each molecule.
-
Align the molecules and identify the common chemical features and their spatial arrangement. Software like Catalyst, DISCO, or Phase can be used for this process.[27]
-
-
Model Generation (Structure-Based):
-
If a high-resolution structure of the protein-ligand complex is available, the key interaction points between the ligand and the protein can be directly translated into pharmacophore features.[26]
-
-
Model Validation:
-
Validate the pharmacophore model by using it to screen a test database containing known active and inactive compounds. A good model should be able to distinguish between the two sets.
-
-
Database Screening:
-
Use the validated pharmacophore model as a 3D query to search large compound databases (e.g., ZINC, PubChem) for molecules that match the pharmacophoric features.
-
-
Hit Filtering:
-
The retrieved "hits" can be further filtered based on other properties (e.g., drug-likeness) and then subjected to molecular docking and experimental testing.
-
Understanding the structure-activity relationship is key to pharmacophore modeling. The table below shows the binding affinities (dissociation constant, Kd) of various cardiotonic steroids to Na+/K+-ATPase, highlighting how small structural changes can impact binding. Lower Kd values indicate higher affinity.
| Compound | Kd (nM) | Notes |
| Digoxin | 2.8 ± 2[11] | Trisaccharide-conjugated |
| Ouabain | 1.1 ± 1[11] | Glycosylated |
| Ouabagenin | 844 ± 100[11] | Aglycone of Ouabain (no sugar) |
| Bufalin | 14 ± 5[11] | Aglycone with a six-membered lactone |
| This compound | 26 ± 15[11] | Aglycone with a five-membered lactone |
Table 2: Binding affinities of different cardiotonic steroids to Na+/K+-ATPase. The presence of a sugar moiety (glycosylation) significantly enhances binding affinity.[11]
This compound Signaling Pathways
The primary mechanism of action for this compound's cardiotonic effects is well-established.[1] Its anticancer effects are thought to be mediated through the same initial target, which then triggers distinct downstream signaling cascades.[28]
Experimental Validation of In Silico Predictions
It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation.[29] Computational findings should guide and prioritize wet-lab experiments. Common techniques to validate predicted protein-ligand interactions include:
-
Co-immunoprecipitation (Co-IP): To confirm if two proteins interact within a cell.[29]
-
Fluorescence Resonance Energy Transfer (FRET): To measure the distance between two molecules and confirm close proximity.[29]
-
Surface Plasmon Resonance (SPR): To quantify binding affinity and kinetics in real-time.
-
X-ray Crystallography or Cryo-EM: To determine the high-resolution 3D structure of the protein-ligand complex, providing definitive proof of the binding mode.[11]
-
Cell-based assays: To confirm the functional consequences of the binding interaction, such as enzyme inhibition or changes in cell viability.[28]
Conclusion and Future Perspectives
In silico methods are indispensable tools in modern drug discovery and chemical biology. For a complex natural product like this compound, computational approaches such as molecular docking, MD simulations, reverse docking, and pharmacophore modeling provide invaluable insights into its binding sites, mechanisms of action, and potential for therapeutic development. The integration of these predictive models with experimental validation creates a powerful synergistic workflow.[29][30]
The continued development of more accurate scoring functions, the integration of machine learning and AI for binding affinity prediction, and the increasing availability of high-quality protein structures will further enhance the predictive power of these methods.[6][31] These advancements will undoubtedly accelerate the journey from computational hypothesis to novel therapeutics, unlocking the full potential of molecules like this compound.
References
- 1. Digitoxin - Wikipedia [en.wikipedia.org]
- 2. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Probing the interaction of lysozyme with cardiac glycoside digitoxin: experimental and in silico analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]
- 7. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using reverse docking to identify potential targets for ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Probing the interaction of lysozyme with cardiac glycoside digitoxin: experimental and in silico analyses [frontiersin.org]
- 15. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Directory of in silico Drug Design tools [click2drug.org]
- 19. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 20. m.youtube.com [m.youtube.com]
- 21. dovepress.com [dovepress.com]
- 22. Steered molecular dynamics simulations of ligand-receptor interaction in lipocalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. biorxiv.org [biorxiv.org]
- 25. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacophore modeling | PDF [slideshare.net]
- 27. columbiaiop.ac.in [columbiaiop.ac.in]
- 28. aacrjournals.org [aacrjournals.org]
- 29. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 30. tandfonline.com [tandfonline.com]
- 31. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Digitoxigenin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxigenin, a potent cardenolide, is the aglycone of digitoxin, a cardiac glycoside historically extracted from the foxglove plant (Digitalis purpurea). It is a crucial molecule for the development of new pharmaceuticals due to its inhibitory effect on the Na+/K+-ATPase pump, which has implications for treating congestive heart failure and certain cancers. This document provides a detailed protocol for the isolation and purification of this compound from plant material, designed for research and drug development applications. The protocol outlines a multi-stage process involving extraction of the parent glycoside, digitoxin, followed by acidic hydrolysis to yield this compound, and subsequent purification.
Overall Workflow
The isolation of this compound is a multi-step process that begins with the preparation of the plant material, followed by extraction of the cardiac glycosides, purification of the target glycoside (digitoxin), hydrolysis to its aglycone (this compound), and final purification of the target molecule.
Caption: Experimental workflow for the isolation of this compound.
Experimental Protocols
Stage 1: Preparation of Plant Material
-
Collection: Harvest fresh leaves of Digitalis purpurea. The concentration of cardiac glycosides can vary depending on the plant's age and environmental conditions.
-
Drying: Dry the fresh plant material in a well-ventilated, shaded area or in an oven at a low temperature (40-50°C) to prevent the degradation of active compounds.[1][2]
-
Milling: Once dried, grind the plant material into a fine powder using a mechanical mill. This increases the surface area for efficient solvent extraction.[1][2]
Stage 2: Extraction of Cardiac Glycosides
This stage aims to extract the parent glycoside, digitoxin, from the prepared plant material.
-
Solvent Selection: Use 70-80% ethanol as the extraction solvent.[1] Other options include methanol or mixtures of water and ethanol.[1]
-
Extraction Method (Maceration): a. Soak the powdered plant material in the extraction solvent at room temperature for several days with periodic stirring.[2] b. Filter the mixture to separate the liquid extract from the solid plant material. c. Repeat the extraction process with fresh solvent to ensure maximum recovery.
-
Solvent Evaporation: Concentrate the pooled liquid extracts using a rotary evaporator to obtain a crude extract.[1][2]
Stage 3: Purification of Digitoxin
The crude extract contains various compounds, including other glycosides, tannins, and pigments. This stage purifies the digitoxin.
-
Lead Acetate Precipitation (Optional): To remove tannins and other impurities, treat the aqueous suspension of the crude extract with a lead acetate solution. The precipitate can then be removed by filtration.
-
Liquid-Liquid Extraction (Solvent Partitioning): a. Resuspend the crude extract in a suitable solvent system, for example, a mixture of n-butanol, chloroform, and ethanol. b. Perform a series of extractions in a separatory funnel to partition the digitoxin into the organic phase, leaving more polar impurities in the aqueous phase. c. Collect the organic phases and evaporate the solvent to yield a partially purified digitoxin extract.
Stage 4: Acid Hydrolysis of Digitoxin to this compound
This critical step cleaves the sugar moieties from digitoxin to yield the aglycone, this compound.
-
Reaction Setup: a. Dissolve the purified digitoxin (750 mg) in methanol (250 mL) with the aid of sonication.[3] b. Add an equal volume of 1 mol/L hydrochloric acid (250 mL) to the solution.[3]
-
Hydrolysis: a. Heat the reaction mixture to 55°C and maintain for 35 minutes.[3] This controlled temperature and time help to minimize the formation of byproducts.[3]
-
Extraction of this compound: a. After cooling, extract the reaction mixture with chloroform (3 x 500 mL).[3] b. Neutralize the combined organic layers with a 3% aqueous solution of sodium bicarbonate.[3] c. Evaporate the chloroform under reduced pressure to obtain crude this compound.[3]
Stage 5: Chromatographic Purification of this compound
The final stage involves purifying the this compound from any remaining impurities and byproducts of the hydrolysis reaction.
-
Column Chromatography (Initial Purification): a. Pack a silica gel column with a suitable non-polar solvent. b. Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate mixture) to separate this compound from other compounds.
-
High-Performance Liquid Chromatography (HPLC) (Final Polishing): a. For high-purity this compound, employ preparative reverse-phase HPLC (RP-HPLC).[3] b. Dissolve the partially purified this compound from the column chromatography step in the mobile phase (e.g., a methanol-water mixture). c. Inject the solution into the HPLC system and collect the fraction corresponding to the this compound peak.
-
Thin-Layer Chromatography (TLC) (for monitoring): a. TLC can be used to monitor the progress of the purification at each step.[4][5] b. A suitable solvent system for separating this compound is chloroform-ethyl acetate-glacial acetic acid (25:25:1 v/v).[6] c. Spots can be visualized using a meta-dinitrobenzene sodium hydroxide spray.[5]
Data Presentation
The following tables summarize the expected yields and purity at key stages of the isolation protocol. These values are based on published data and may vary depending on the starting material and experimental conditions.
Table 1: Yields at Different Stages of this compound Isolation
| Stage | Starting Material | Product | Reported Yield | Reference |
| Extraction of Digoxin | Digitalis lanata foliage | Crude Digoxin Extract | >95% (extraction degree) | [7] |
| Acid Hydrolysis | 750 mg Digitoxin | 295.7 mg Crude this compound | ~39.4% (crude) | [3] |
| HPLC Purification | 295.7 mg Crude this compound | 236.4 mg Pure this compound | 64% (from digitoxin) | [3] |
Table 2: Purity of Cardiac Glycosides at Different Purification Stages
| Compound | Purification Method | Achievable Purity | Reference |
| Digoxin | Liquid-Liquid Extraction | 99.8% | [7] |
| Digitoxin | HPLC-qNMR | 94.42% ± 0.10% | [8] |
| This compound | Preparative RP-HPLC | High Purity (implied) | [3] |
Signaling Pathway
This compound exerts its biological effect by inhibiting the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.
Caption: Mechanism of action of this compound on a cardiac myocyte.
Disclaimer: This protocol is intended for research purposes by qualified individuals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and plant materials. The toxicity of cardiac glycosides necessitates careful handling and disposal.
References
- 1. media.neliti.com [media.neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Quantitative studies on acid hydrolysis of digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Hydrolysis of digoxin by acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purity determination of digitoxin by two-signal suppression-internal standard correction-high-performance liquid chromatography-quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Digitoxigenin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of various digitoxigenin derivatives. The protocols outlined below are compiled from established literature and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Introduction
This compound, a potent cardenolide, has garnered significant interest for its potential therapeutic applications beyond its traditional use in treating cardiac conditions. Its derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents. The biological activity of these derivatives is largely attributed to their inhibitory effect on the Na+/K+-ATPase pump, a critical transmembrane protein. This document details the synthesis of key this compound derivatives, including glycosides, 3-amino derivatives, and esters, along with protocols for their purification and a summary of their biological context.
I. Synthesis of this compound Derivatives
A. Synthesis of this compound Glycosides via Palladium-Catalyzed Glycosylation
This protocol describes a stereocontrolled synthesis of this compound mono- and bisdigitoxosides, adapted from a multi-step process.
Experimental Protocol:
-
Palladium-Catalyzed Glycosylation of this compound:
-
To a solution of this compound in a suitable solvent (e.g., anhydrous THF), add 1.2 equivalents of a pyranone donor.
-
Add 5 mol% of a palladium catalyst, such as Pd(PPh3)4.
-
Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography to yield the β-glycoside.
-
-
Reduction of the Glycoside:
-
Dissolve the obtained β-glycoside in a mixture of methanol and dichloromethane.
-
Cool the solution to -78°C and add 1.5 equivalents of sodium borohydride (NaBH4) for Luche reduction.
-
Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reductive Rearrangement and Dihydroxylation:
-
The resulting mixture of allylic alcohols can be subjected to a Myers' reductive rearrangement.
-
Following rearrangement, perform a dihydroxylation using Upjohn conditions (catalytic osmium tetroxide and N-methylmorpholine N-oxide) to yield the this compound monodigitoxoside.
-
Quantitative Data Summary:
| Step | Product | Yield | Reference |
| Palladium-Catalyzed Glycosylation | β-glycoside | 86% | |
| Luche Reduction | Allylic alcohols | 90% | |
| Reductive Rearrangement | Olefin intermediate | 80% | |
| Dihydroxylation | This compound monodigitoxoside | 93% | |
| Deprotection | Digitoxin | 83% |
B. Synthesis of 3-Amino-Digitoxigenin Derivatives
This protocol outlines the synthesis of 3-amino-digitoxigenin derivatives via oxidation and reductive amination.
Experimental Protocol:
-
Oxidation of this compound:
-
Dissolve this compound in a suitable solvent like dichloromethane.
-
Add an oxidizing agent, such as Dess-Martin periodinane, portion-wise at room temperature.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the 3-keto derivative.
-
-
Reductive Amination:
-
Dissolve the 3-keto-digitoxigenin in a solvent mixture (e.g., methanol/dichloromethane).
-
Add the desired amine (e.g., ammonium acetate for the primary amine) and a reducing agent like sodium cyanoborohydride.
-
Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.
-
Upon completion, quench the reaction, and perform an aqueous work-up.
-
The resulting product will be a mixture of 3α- and 3β-amino epimers.
-
Quantitative Data Summary:
| Step | Product | Yield (β:α ratio) | Reference |
| Reductive Amination | 3β-amino and 3α-amino this compound derivatives | up to 36:1 (β:α) |
Note: The diastereomeric ratio can be influenced by the choice of catalyst, with chiral phosphoric acids showing high selectivity for the β-epimer.
C. Synthesis of this compound Esters
This protocol describes the synthesis of 3β-esters of this compound with α-amino acids.
Experimental Protocol:
-
Esterification:
-
Suspend this compound in a suitable solvent (e.g., pyridine).
-
Add the N-protected α-amino acid (e.g., N-carbobenzyloxy-glycine) and a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove dicyclohexylurea.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
The protecting group can be removed by standard procedures (e.g., hydrogenolysis for Cbz group) to yield the final aminoester.
-
II. Purification of this compound Derivatives
A. Column Chromatography
Column chromatography is a standard method for the purification of this compound derivatives.
Protocol:
-
Column Packing:
-
Select an appropriate stationary phase, typically silica gel (230-400 mesh).
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common solvent system is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being increased over time.
-
Collect fractions and monitor the separation using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique used for the final purification and analysis of this compound derivatives.
Protocol:
-
System Preparation:
-
Use a reversed-phase column (e.g., C18) for the separation of these moderately polar compounds.
-
Equilibrate the column with the initial mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).
-
-
Sample Preparation and Injection:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the HPLC system.
-
-
Chromatographic Separation:
-
Run a gradient elution by increasing the percentage of the organic solvent over time to elute compounds with increasing hydrophobicity.
-
Monitor the elution profile using a UV detector, typically at a wavelength around 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect the peaks corresponding to the desired derivative.
-
The purity of the collected fractions can be confirmed by re-injecting a small aliquot into the HPLC.
-
HPLC Parameters for Amine Epimer Separation:
| Parameter | Condition | Reference |
| Column | Reversed-phase (e.g., C18) | |
| Mobile Phase | Gradient of acetonitrile in water (with 0.1% TFA) | |
| Flow Rate | Typically 1 mL/min for analytical scale | |
| Detection | UV at 220 nm |
III. Biological Context and Signaling Pathway
This compound and its derivatives primarily exert their biological effects by inhibiting the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility. Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides can trigger various downstream signaling cascades.
Signaling Pathway of Na+/K+-ATPase Inhibition by this compound Derivatives
Application Note: High-Throughput Quantification of Digitoxigenin in Human Plasma via LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of digitoxigenin in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening of this compound.
Introduction
This compound is the aglycone of digitoxin, a cardiac glycoside historically used in the treatment of heart failure.[1] Due to its narrow therapeutic index and potential for toxicity, sensitive and specific analytical methods are required for its quantification in biological matrices. While immunoassays exist, they can suffer from cross-reactivity with structurally similar compounds.[1] LC-MS/MS offers superior selectivity and sensitivity for the definitive quantification of this compound. This application note presents a validated LC-MS/MS method for the determination of this compound in human plasma, suitable for high-throughput analysis in research and clinical settings.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d3 (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma.
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound-d3, 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed using a C18 column with gradient elution.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Agilent Poroshell 120 EC-C18)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 30% B for 3 min |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent linearity over a concentration range of 1.00 to 500 ng/mL for this compound in human plasma.[2] The use of a stable isotope-labeled internal standard (this compound-d3) ensured high accuracy and precision by compensating for matrix effects and variations in sample processing.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 375.5 | 339.2 | 15 |
| This compound-d3 (IS) | 378.5 | 342.2 | 15 |
Table 1: Mass Spectrometric Parameters for this compound and Internal Standard.
| Parameter | Result |
| Linearity Range | 1.00 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Table 2: Method Validation Summary.
Conclusion
This application note describes a rapid, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in various research and clinical applications.
Protocol: Quantification of this compound in Plasma
Preparation of Stock and Working Solutions
1.1. This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol. 1.2. This compound Working Standards: Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare working standards for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL). 1.3. Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d3 and dissolve in 1 mL of methanol. 1.4. Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation Protocol
2.1. Label microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples. 2.2. Pipette 100 µL of the appropriate matrix (blank plasma, spiked plasma for calibration curve and QCs, or sample plasma) into the corresponding tubes. 2.3. Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank matrix. 2.4. Add 300 µL of cold acetonitrile (containing 1% formic acid) to all tubes. 2.5. Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation. 2.6. Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C. 2.7. Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS System Setup and Analysis
3.1. Equilibrate the LC-MS/MS system with the initial mobile phase conditions. 3.2. Set up the instrument parameters as detailed in the "Liquid Chromatography" and "Mass Spectrometry" sections of the application note. 3.3. Create a sequence table including blanks, calibration standards, QCs, and unknown samples. 3.4. Inject the samples and acquire the data.
Data Processing and Quantification
4.1. Integrate the peak areas for this compound and the internal standard. 4.2. Calculate the peak area ratio (this compound / Internal Standard). 4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with 1/x² weighting. 4.4. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for Digitoxigenin-Induced Apoptosis in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxigenin, a cardiac glycoside, has demonstrated significant anti-cancer properties, including the induction of apoptosis in various cancer cell lines. This document provides a detailed protocol for inducing and evaluating apoptosis in the human lung adenocarcinoma cell line, A549, using this compound. The protocols outlined below cover cell culture, treatment, and subsequent analysis using common molecular biology techniques to quantify apoptosis and elucidate the underlying signaling pathways.
Key Experimental Observations
This compound and its glycosylated forms have been shown to induce apoptosis in A549 cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) for digitoxin (a precursor to this compound) in A549 cells has been reported to be in the nanomolar range, with significant apoptosis observed after 24 to 72 hours of treatment. The induction of apoptosis is associated with the activation of caspases and modulation of apoptosis-related proteins.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and related cardiac glycosides on A549 cells.
Table 1: Cytotoxicity of Cardiac Glycosides in A549 Cells
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 |
| Digitoxin | A549 | MTT | 72 | > 500 nM[1] |
| Digoxin | A549 | - | - | 50-500 nM (effective dose for apoptosis)[2] |
| D6-MA (this compound derivative) | A549 | - | - | > 500 nM[1] |
Table 2: Apoptosis Induction in A549 Cells
| Treatment | Concentration | Incubation Time (h) | Apoptotic Cells (%) | Method |
| Digoxin | Various | 24 | Dose-dependent increase | Annexin V/PI Staining[2] |
| Gallic Acid (for comparison) | 75 µM | 48 | Significant increase | Annexin V Assay[1] |
| Quinoxaline derivative (LA-39B) | 25 µM | 24 | 54.41% (early apoptosis) | Annexin V/Dead Cell Assay[3] |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the maintenance of A549 cells and the procedure for treatment with this compound.
Materials:
-
A549 human lung adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates (6-well, 96-well), and dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Maintenance: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Seeding:
-
For viability assays (96-well plates): Seed 4,000-5,000 cells per well.
-
For apoptosis assays (6-well plates or culture dishes): Seed 3 x 10^4 to 8 x 10^4 cells per well/dish[1].
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated and control A549 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control A549 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of Apoptosis-Related Proteins by Western Blotting
This protocol detects changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Treated and control A549 cells
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.
-
Visualizations
References
Application Notes and Protocols for Developing Digitoxigenin-Based Anticancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of Digitoxigenin, a cardiac glycoside that has shown significant promise as a therapeutic agent. This document details its mechanism of action, summarizes its cytotoxic effects on various cancer cell lines, and provides detailed protocols for key in vitro experiments to evaluate its efficacy.
Introduction
This compound, the aglycone of digitoxin, is a cardenolide that has been historically used in the treatment of heart conditions.[1] Emerging research has unveiled its potent anticancer activities, attributed primarily to its ability to inhibit the Na+/K+-ATPase pump.[2] This inhibition leads to a cascade of downstream signaling events that can induce apoptosis, cell cycle arrest, and inhibit tumor growth. Malignant cells often exhibit a higher sensitivity to cardiac glycosides compared to normal cells, making this compound an attractive candidate for cancer therapy.[3]
Mechanism of Action
The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase ion pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger.[2] This disruption of ion homeostasis triggers several downstream signaling pathways implicated in cancer cell death, including:
-
Activation of Src kinase: The Na+/K+-ATPase acts as a signal transducer, and its inhibition by this compound can lead to the activation of Src, a non-receptor tyrosine kinase.
-
Transactivation of EGFR: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades.
-
Modulation of MAPK and PI3K/Akt Pathways: The activation of EGFR can lead to the stimulation of the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, which are critical regulators of cell survival, proliferation, and apoptosis.[4]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases.[3][5]
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[5][6]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TK-10 | Renal Adenocarcinoma | 76.5 ± 5.8 | [3] |
| MCF-7 | Breast Adenocarcinoma | 194.4 ± 2.4 | [3] |
| UACC-62 | Melanoma | 348.8 ± 2.1 | [3] |
| A549 | Non-Small Cell Lung Cancer | 10 ± 1 (for Dg18, a 3'-amino-d-xyloside derivative) | [7] |
| HeLa | Cervical Carcinoma | 38.7 ± 1.3 (for this compound-α-L-amiceto-pyranoside) |
Note: Data for some entries are for highly potent derivatives of this compound, indicating the strong anticancer potential of the core molecule.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for anticancer evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol assesses the effect of this compound on the expression and activation of key proteins in the signaling pathways.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-phospho-ERK, anti-phospho-Akt, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound for 24-48 hours. Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
References
- 1. Digitoxin - Wikipedia [en.wikipedia.org]
- 2. mjpms.in [mjpms.in]
- 3. grupo.us.es [grupo.us.es]
- 4. Cytotoxic and cytostatic effects of this compound monodigitoxoside (DGX) in human lung cancer cells and its link to Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Sugar Amine Regiochemistry on this compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Digitoxigenin in Animal Models of Cardiac Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxigenin, the aglycone of the cardiac glycoside digitoxin, has long been a subject of interest in cardiovascular research. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This application note provides detailed protocols and data for the use of this compound and its parent compound, digitoxin, in preclinical animal models of cardiac failure. These guidelines are intended to assist researchers in designing and executing robust studies to evaluate the therapeutic potential of these compounds.
Signaling Pathway of this compound in Cardiomyocytes
This compound exerts its effects on cardiomyocytes primarily through the inhibition of the α-subunit of the Na+/K+-ATPase. This initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] The elevated calcium levels enhance myocardial contractility.[1] Beyond this direct ion exchange mechanism, the binding of this compound to Na+/K+-ATPase also activates a signaling cascade involving Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and the generation of reactive oxygen species (ROS).[2][3] This signaling pathway can lead to the activation of downstream kinases like ERK1/2 and Akt, ultimately influencing gene expression and contributing to cellular processes like cardiac hypertrophy.[2]
Caption: Signaling cascade initiated by this compound in cardiomyocytes.
Experimental Protocols
Induction of Cardiac Failure in a Rat Model (Myocardial Infarction)
Myocardial infarction (MI) is a widely used and clinically relevant model for inducing heart failure in rodents.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (6-0 silk)
-
Mechanical ventilator
-
Warming pad
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by pedal withdrawal reflex.
-
Intubate the rat and connect it to a mechanical ventilator.
-
Place the animal in a supine position on a warming pad to maintain body temperature.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.
-
Close the chest in layers and allow the animal to recover from anesthesia.
-
Provide post-operative analgesia as per institutional guidelines.
-
Allow the animals to recover for at least 4 weeks to develop chronic heart failure.
Administration of this compound/Digitoxin
a) Oral Gavage:
This method allows for precise dosing.
Materials:
-
This compound or Digitoxin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (18-20 gauge, with a ball tip)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound or digitoxin in the chosen vehicle. A common dose for digitoxin in rats is 0.1 mg/100g of body weight per day.[4]
-
Gently restrain the rat.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Insert the gavage needle gently into the esophagus.
-
Slowly administer the prepared solution.
-
Monitor the animal for any signs of distress during and after the procedure.
b) Administration via Chow:
This method is less stressful for the animals for long-term studies.
Materials:
-
This compound or Digitoxin
-
Powdered rat chow
-
Mixer
Procedure:
-
Calculate the required amount of this compound or digitoxin based on the average daily food consumption of the rats and the desired daily dose.
-
Thoroughly mix the calculated amount of the drug with the powdered chow to ensure a homogenous distribution.
-
Provide the medicated chow to the animals as their sole food source.
-
Monitor food intake to ensure consistent drug administration.
Assessment of Cardiac Function
a) Echocardiography:
A non-invasive method to serially assess cardiac function.
Procedure:
-
Lightly anesthetize the animal (e.g., with isoflurane).
-
Place the animal in a supine or left lateral position.
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain standard 2D and M-mode images from the parasternal long-axis and short-axis views.
-
Measure the following parameters:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs)
-
Interventricular septum thickness at end-diastole (IVSd) and end-systole (IVSs)
-
-
Calculate Ejection Fraction (EF) and Fractional Shortening (FS) using standard formulas.
b) Hemodynamic Measurements (Invasive):
Provides detailed information on cardiac pressures and volumes.
Procedure:
-
Anesthetize the animal.
-
Insert a pressure-volume catheter into the right carotid artery and advance it into the left ventricle.
-
Record pressure-volume loops.
-
Measure parameters such as:
-
Left ventricular end-systolic pressure (LVESP)
-
Left ventricular end-diastolic pressure (LVEDP)
-
Maximal rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax)
-
Cardiac Output (CO)
-
Stroke Volume (SV)
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a rat model of cardiac failure.
Caption: A typical experimental workflow for preclinical studies.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of digitoxin in a rat model of myocardial infarction-induced heart failure.[5] In this study, digitoxin was administered via the rat chow for 120 days post-MI.
Table 1: Echocardiographic and Hemodynamic Parameters
| Parameter | Sham | Infarction (Vehicle) | Infarction + Digitoxin |
| Echocardiography | |||
| LVIDd (mm) | 7.5 ± 0.2 | 9.8 ± 0.3 | 8.9 ± 0.4 |
| LVIDs (mm) | 4.8 ± 0.1 | 7.9 ± 0.3 | 6.8 ± 0.4 |
| EF (%) | 72 ± 2 | 45 ± 3 | 55 ± 4 |
| FS (%) | 36 ± 1 | 20 ± 2 | 24 ± 2 |
| Hemodynamics | |||
| LVEDP (mmHg) | 4 ± 1 | 25 ± 2 | 18 ± 2 |
| +dP/dtmax (mmHg/s) | 8500 ± 300 | 5500 ± 400 | 6800 ± 350 |
| -dP/dtmax (mmHg/s) | -7000 ± 250 | -4000 ± 300 | -5200 ± 300 |
Data are presented as mean ± SEM.
Table 2: Papillary Muscle Mechanics and Histological Data
| Parameter | Sham | Infarction (Vehicle) | Infarction + Digitoxin |
| Developed Tension (g/mm²) | 4.5 ± 0.3 | 2.5 ± 0.2 | 3.5 ± 0.3 |
| +dT/dt (g/mm²/s) | 45 ± 4 | 22 ± 3 | 32 ± 3 |
| Cardiomyocyte Nuclear Volume (µm³) | 350 ± 20 | 550 ± 30 | 450 ± 25 |
| Myocardial Collagen (%) | 3 ± 0.5 | 12 ± 1.5 | 8 ± 1.0 |
Data are presented as mean ± SEM.
Table 3: Protein Expression Levels (Relative to Sham)
| Protein | Infarction (Vehicle) | Infarction + Digitoxin |
| SERCA2 | ↓ | ↑ |
| Phospholamban (phosphorylated) | ↓ | ↑ |
| Na+/Ca2+ Exchanger (NCX) | ↑ | ↓ |
Arrows indicate an increase (↑) or decrease (↓) in protein expression relative to the sham-operated group.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the use of this compound in animal models of cardiac failure. Adherence to standardized procedures for model induction, drug administration, and functional assessment is crucial for obtaining reliable and reproducible results. The provided data from a digitoxin study in a rat MI model demonstrates its potential to improve cardiac function and mitigate adverse remodeling, offering a strong rationale for further investigation into this compound and related compounds for the treatment of heart failure.
References
- 1. Digitoxin prolongs survival of female rats with heart failure due to large myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Digoxin Induces Cardiac Hypertrophy Without Negative Effects on Cardiac Function and Physical Performance in Trained Normotensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digitoxin Attenuates Heart Failure, Reduces Myocardial Hypertrophy, and Preserves the Calcium-Binding Proteins in Infarcted Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Digoxin on Ventricular Remodeling and Responsiveness of beta-Adrenoceptors in Chronic Volume Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Digitoxigenin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxigenin, the aglycone of the cardiac glycoside digitoxin, is a cardenolide that has garnered significant interest for its potential therapeutic applications beyond its traditional use in treating heart conditions.[1][2] Emerging research has highlighted its potent anticancer and antiviral activities.[3][4] The primary mechanism of action of this compound involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[3][5][6] This inhibition leads to a cascade of downstream signaling events that can induce apoptosis in cancer cells and interfere with viral replication.[3][5] High-throughput screening (HTS) methodologies are crucial for efficiently evaluating the bioactivity of this compound and its analogs, enabling the rapid identification of lead compounds for further drug development.[7] These application notes provide detailed protocols for HTS assays to assess the anticancer, cardiotonic, and antiviral effects of this compound.
Anticancer Bioactivity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4][8] Its anticancer activity is primarily attributed to the induction of apoptosis through the disruption of ion gradients and the activation of signaling pathways that promote programmed cell death.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 6.4 ± 0.4 | [8] |
| TK-10 | Renal Adenocarcinoma | 3 - 33 | [7][9] |
| A549 | Non-Small Cell Lung Carcinoma | 10 ± 1 (for an active analogue) | [10][11] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 12 - 46 (for an active analogue) | [2] |
| HeLa | Cervical Cancer | >100 | [2] |
Experimental Protocols for Anticancer HTS
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4][12][13]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest (e.g., A549, K-562)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
White, opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cancer cells in the white-walled microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value of this compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[14][15]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Cell culture medium
-
White, opaque-walled 96-well or 384-well microplates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plates and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents gently on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the caspase activity to the number of viable cells (if a parallel viability assay is performed). Express the results as fold-change in caspase activity compared to the untreated control.
Cardiotonic Bioactivity
The primary cardiotonic effect of this compound is an increase in the force of myocardial contraction (positive inotropy). This is a direct consequence of Na+/K+-ATPase inhibition in cardiomyocytes.
Quantitative Cardiotonic Activity Data
The following table summarizes the IC50 values of this compound for its cardiotonic effects.
| Parameter | System | IC50 (µM) | Reference |
| Inhibition of Beating Rate | iPSC-derived Cardiomyocytes | 0.38 | [16] |
| Inhibition of Na+/K+-ATPase | Purified Pig Kidney Enzyme | 0.012 - 0.041 | [2][17] |
Experimental Protocol for Cardiotonic HTS
This assay measures the chronotropic effects of this compound by monitoring the beating rate of induced pluripotent stem cell (iPSC)-derived cardiomyocytes.
Materials:
-
This compound stock solution (in DMSO)
-
iPSC-derived cardiomyocytes
-
Cardiomyocyte maintenance medium
-
Microelectrode array (MEA) plates or impedance-based systems
-
Automated plate reader capable of recording beating frequency
Protocol:
-
Cell Plating: Plate the iPSC-derived cardiomyocytes on MEA or impedance plates according to the manufacturer's instructions and allow them to form a spontaneously beating syncytium.
-
Baseline Recording: Record the baseline beating rate of the cardiomyocytes for a defined period before adding the compound.
-
Compound Addition: Prepare serial dilutions of this compound in the maintenance medium and add them to the wells.
-
Data Acquisition: Record the beating rate of the cardiomyocytes continuously or at regular intervals for a desired period (e.g., 24 hours).
-
Data Analysis: Calculate the change in beating rate relative to the baseline and the vehicle control. Determine the IC50 or EC50 value for the chronotropic effect.
Antiviral Bioactivity
Cardiac glycosides, including this compound, have been shown to possess antiviral activity against a range of viruses.[18] This activity is thought to be mediated through the disruption of cellular pathways that are essential for viral replication.
Quantitative Antiviral Activity Data
Data on the specific antiviral activity of this compound is an active area of research. The table below will be populated as more quantitative data becomes available.
| Virus | Cell Line | EC50 (µM) | Reference |
| To be determined |
Experimental Protocol for Antiviral HTS
This assay measures the ability of a compound to protect host cells from the virus-induced cell death.[18]
Materials:
-
This compound stock solution (in DMSO)
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Cell culture medium
-
Clear-bottom 96-well or 384-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the host cells in the microplates and incubate for 24 hours.
-
Compound and Virus Addition: Pre-treat the cells with serial dilutions of this compound for 1-2 hours. Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: Incubate the plates for a period sufficient to allow for the development of CPE in the virus control wells (typically 48-72 hours).
-
Assay Readout: Determine cell viability using a suitable assay, such as the CellTiter-Glo® assay, following the protocol described in section 1.2.1.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the EC50 (half-maximal effective concentration) of this compound. A parallel cytotoxicity assay (without the virus) should be performed to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's primary target is the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger. This disruption in ion homeostasis triggers various downstream signaling cascades.
Caption: this compound signaling pathway.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify bioactive compounds like this compound.
Caption: High-throughput screening workflow.
References
- 1. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grupo.us.es [grupo.us.es]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Sugar Amine Regiochemistry on this compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. fishersci.com [fishersci.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 18. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Pancreatic Cancer Cell Viability in Response to Digitoxigenin
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options.[1] This necessitates the exploration of novel therapeutic agents. Digitoxigenin, a cardiac glycoside, has emerged as a promising candidate, demonstrating cytotoxic effects against various cancer cell lines, including pancreatic cancer.[2][3] These compounds are known to inhibit the Na+/K+-ATPase pump, leading to downstream effects that can induce apoptosis and reduce cell viability.[4][5] These application notes provide detailed protocols for assessing the viability and apoptotic effects of this compound on pancreatic cancer cells, offering researchers standardized methods to evaluate its therapeutic potential.
Mechanism of Action Overview
This compound's primary molecular target is the Na+/K+-ATPase pump.[4] Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[4] This disruption of ion homeostasis can trigger a cascade of events, including the activation of signaling pathways that lead to apoptosis (programmed cell death).[4][5] Furthermore, the Na+/K+-ATPase can act as a signal transducer, influencing pathways such as EGFR, Src, and MAPK, which are critical in cell proliferation and survival.[2][5]
Key Experimental Assays
Several robust assays are available to quantify the effect of this compound on pancreatic cancer cell viability and apoptosis:
-
MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan product.[6][7] The intensity of the color is proportional to the number of viable cells.
-
ATP-Based Luminescence Assay: This assay quantifies ATP, the primary energy currency of the cell, as an indicator of metabolically active, viable cells.[8][9] The amount of ATP is directly proportional to the number of live cells.[9]
-
Annexin V Apoptosis Assay: This flow cytometry-based assay identifies cells in the early and late stages of apoptosis.[10] Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis.[11] Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[10]
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on pancreatic cancer cell lines.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Assay Method | IC50 Value |
| BxPC-3 | 10-100 nM | 48 hours | MTS Assay | ~30 nM |
| Panc-1 | 10-100 nM | 48 hours | MTS Assay | ~40 nM |
| CFPAC-1 | 10-100 nM | 48 hours | MTS Assay | ~25 nM |
| AsPC-1 | 10-100 nM | 48 hours | MTS Assay | >100 nM |
Data synthesized from literature.[2]
Table 2: Apoptosis Induction by this compound in Pancreatic Cancer Cells
| Cell Line | This compound Concentration | Incubation Time | Apoptotic Cells (%) | Assay Method |
| BxPC-3 | 100 nM | Not Specified | >90% | Annexin V/PI |
Data synthesized from literature.[12]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[6]
Materials:
-
Pancreatic cancer cells (e.g., Panc-1, BxPC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is based on commercially available ATP assay kits.[9][14]
Materials:
-
Pancreatic cancer cells
-
Complete culture medium
-
This compound stock solution
-
White opaque-walled 96-well plates
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a white opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C with 5% CO2.
-
Treat cells with serial dilutions of this compound and incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
Protocol 3: Annexin V-FITC Apoptosis Assay
This protocol follows standard procedures for Annexin V staining.[10][15]
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[10][15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the tubes and incubate for 10-15 minutes at room temperature in the dark.[11][16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: this compound's mechanism of action in pancreatic cancer cells.
Caption: General workflow for assessing this compound's effects.
References
- 1. Digoxin sensitizes gemcitabine-resistant pancreatic cancer cells to gemcitabine via inhibiting Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digitoxin Affects Metabolism, ROS Production and Proliferation in Pancreatic Cancer Cells Differently Depending on the Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Sugar Amine Regiochemistry on this compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. promega.com [promega.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MTT Assay [bio-protocol.org]
- 14. ATP assay [protocols.io]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Molecular Docking Studies of Digitoxigenin with Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in silico analysis of the interaction between the cardiac glycoside Digitoxigenin and its pharmacological target, the Na+/K+-ATPase. This document outlines the theoretical background, detailed protocols for molecular docking, and methods for experimental validation.
Introduction
This compound is the aglycone of the cardiac glycoside digitoxin, a compound historically used in the treatment of heart failure. Its therapeutic and toxic effects are primarily mediated through the inhibition of the Na+/K+-ATPase (sodium-potassium pump), an integral membrane protein essential for maintaining electrochemical gradients across the plasma membrane of animal cells. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. These studies are crucial in drug discovery and development for understanding structure-activity relationships, elucidating binding mechanisms, and designing novel therapeutic agents with improved efficacy and safety profiles.
Data Presentation: Quantitative Analysis of this compound Interaction
The following table summarizes experimentally determined quantitative data for the interaction of this compound and related compounds with Na+/K+-ATPase. This data is essential for validating the results obtained from molecular docking simulations.
| Compound | Parameter | Value | Species/Source | Reference |
| This compound | IC50 | 0.06 µM | Dog Kidney Medulla | [1] |
| This compound | Kd | 26 ± 15 nM | Porcine Kidney | [2] |
| Digoxin | Kd | 2.8 ± 2 nM | Porcine Kidney | [2] |
| Ouabain | Kd | 1.1 ± 1 nM | Porcine Kidney | [2] |
| This compound-α-L-rhamno-pyranoside | IC50 | 12 ± 1 nM | Purified Na+/K+-ATPase | [3] |
| This compound-α-L-amiceto-pyranoside | IC50 | 41 ± 3 nM | Purified Na+/K+-ATPase | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of the potency of a compound in inhibiting its target. Lower values indicate higher potency.
Key Interacting Residues
Molecular docking studies and crystal structures of related cardiac glycosides in complex with Na+/K+-ATPase have identified several key amino acid residues crucial for binding. These residues are located in the transmembrane helices of the α-subunit.
| Interacting Residue | Location | Type of Interaction | Reference |
| Asp121, Asn122 | αM1-αM2 loop | Hydrogen Bonds | [4] |
| Thr797 | αM5-αM6 loop | Hydrogen Bonds | [4] |
| Arg880 | αM7-αM8 loop | Hydrogen Bonds | [4] |
| Glu116, Glu312 | αM1-αM2 loop, αM4 | Polar Interactions | [4] |
| Leu125, Ala323, Ile800 | αM2, αM4, αM6 | Hydrophobic Interactions | [4] |
Molecular Docking Protocol
This protocol provides a step-by-step guide for performing a molecular docking study of this compound with Na+/K+-ATPase using AutoDock Vina.
Preparation of the Receptor (Na+/K+-ATPase)
-
Obtain the Protein Structure: Download the crystal structure of Na+/K+-ATPase from the Protein Data Bank (PDB). A suitable structure is PDB ID: 4RET, which is the Sus scrofa (pig) Na+/K+-ATPase in complex with digoxin. For docking with this compound, the digoxin molecule will be removed.
-
Protein Clean-up:
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera).
-
Remove water molecules, co-crystallized ligands (digoxin), and any non-essential protein chains (e.g., beta and gamma subunits if only the alpha subunit is of interest for docking).
-
Inspect the protein for missing residues or atoms and use modeling software to repair them if necessary.
-
-
Protonation and Charge Assignment:
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This can be done using software like AutoDockTools (ADT).
-
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Ligand Preparation in ADT:
-
Open the ligand file in AutoDockTools.
-
Assign Gasteiger charges.
-
Detect the rotatable bonds to allow for conformational flexibility during docking.
-
-
Save as PDBQT: Save the prepared ligand file in the PDBQT format.
Molecular Docking Simulation with AutoDock Vina
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the binding site of the receptor. The center of the grid should be the approximate center of the known cardiac glycoside binding site.
-
The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site. For the Na+/K+-ATPase, a grid box centered on the region occupied by the co-crystallized digoxin (in 4RET) is recommended.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters:
-
Run AutoDock Vina: Execute the docking simulation from the command line:
Experimental Validation: In Vitro Na+/K+-ATPase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Ouabain (positive control)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
50 µL of Assay Buffer.
-
10 µL of various concentrations of this compound (or vehicle control, DMSO).
-
10 µL of a known concentration of Ouabain for the positive control.
-
10 µL of diluted Na+/K+-ATPase enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Termination of Reaction and Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate according to the protocol of the chosen phosphate detection reagent.
-
Data Analysis:
-
Generate a standard curve using a known concentration of a phosphate standard.
-
Calculate the amount of Pi released in each well.
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity (in the absence of any inhibitor) and the ouabain-insensitive ATPase activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.
Molecular Docking Workflow
Caption: Workflow for the molecular docking of this compound with Na+/K+-ATPase.
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Experimental workflow for the in vitro Na+/K+-ATPase inhibition assay.
References
- 1. Effect of the this compound derivative, INCICH-D7, on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Digitoxigenin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of digitoxigenin for successful in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a cardenolide that is sparingly soluble in aqueous solutions. It is very soluble in organic solvents such as ethanol and methanol, and slightly soluble in chloroform.[1] For in vitro assays that require aqueous-based media, appropriate solubilization techniques are crucial.
Q2: What are the recommended solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.[2][3] Ethanol and dimethylformamide (DMF) are also viable options.[3][4] It is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.
Q3: What is a typical concentration for a this compound stock solution?
Stock solution concentrations typically range from 10 mM to 50 mM when using DMSO. However, the optimal concentration will depend on the specific requirements of your experiment and the final desired concentration in your assay.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue: My this compound precipitates when I add it to my cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Decrease the final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Increase the serum concentration: If your experimental design allows, increasing the serum concentration in the cell culture medium can help to solubilize lipophilic compounds like this compound through binding to serum proteins.
-
Utilize a co-solvent system: For challenging applications, a co-solvent system can be employed to improve solubility. A common formulation involves a combination of DMSO, PEG300, and Tween-80.[2]
-
Employ cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7] This is a highly effective method for increasing the solubility of poorly soluble drugs.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/System | Concentration | Temperature | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[3] | Room Temperature | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | 5 mg/mL[3] | Room Temperature | Another option for stock solution preparation. |
| Dimethylformamide (DMF) | 25 mg/mL[3] | Room Temperature | Can also be used for stock solutions. |
| Aqueous Systems with Co-solvents | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[5] | Room Temperature | A multi-component system for improved aqueous solubility. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[5] | Room Temperature | Utilizes cyclodextrin for enhanced solubility. |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | Room Temperature | A simple co-solvent system with a physiological buffer. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System
This protocol is adapted for preparing a 1 mL working solution with a final concentration of ≥ 5 mg/mL.
-
Prepare a 50 mg/mL this compound Stock in DMSO: Follow Protocol 1 to prepare a concentrated stock solution.
-
Co-solvent Mixture: In a sterile tube, add 400 µL of PEG300.
-
Add this compound Stock: To the PEG300, add 100 µL of the 50 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Final Dilution: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly. This working solution is ready for further dilution into your assay medium.
Protocol 3: Improving this compound Solubility with β-Cyclodextrin
-
Prepare a 20% SBE-β-CD Solution: Dissolve 2 g of Sulfobutyl Ether β-cyclodextrin (SBE-β-CD) in 10 mL of sterile saline. Ensure it is completely dissolved. This solution can be stored at 4°C for up to one week.
-
Prepare a 50 mg/mL this compound Stock in DMSO: Follow Protocol 1.
-
Complexation: To prepare a 1 mL working solution, add 100 µL of the 50 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mixing: Mix the solution thoroughly. The resulting clear solution will have a this compound concentration of ≥ 5 mg/mL and is ready for use in your experiments.[5]
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in in vitro assays.
References
- 1. Digoxigenin | C23H34O5 | CID 15478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Digitoxin | ATPase | TargetMol [targetmol.com]
- 3. This compound | 143-62-4 [amp.chemicalbook.com]
- 4. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Overcoming Digitoxigenin Instability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with digitoxigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming the inherent instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity over time, even when stored at 4°C?
A1: this compound is susceptible to degradation in aqueous solutions. The primary cause of instability is the hydrolysis of the α,β-unsaturated lactone ring attached at the C17 position of the steroid core. This hydrolysis is pH and temperature-dependent and can lead to the formation of inactive carboxylic acid derivatives. Additionally, epimerization at positions C3 or C5 can occur, altering the compound's biological activity. For instance, the conversion to epithis compound can render it inactive[1]. While refrigeration slows down this process, it does not prevent it entirely, especially in unbuffered aqueous solutions.
Q2: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium or assay buffer. How can I prevent this?
A2: This is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous medium, the this compound can crash out of solution. To mitigate this:
-
Use a higher percentage of serum in your cell culture medium if your experimental design allows, as serum proteins can help solubilize hydrophobic compounds.
-
Prepare an intermediate dilution in a co-solvent that is miscible with water, such as ethanol, before the final dilution into the aqueous buffer.
-
Gently warm the aqueous medium to 37°C before adding the this compound stock solution and vortex immediately to ensure rapid and uniform dispersion.
-
Avoid preparing large volumes of diluted this compound solution long in advance. Prepare fresh working solutions for each experiment.
Q3: What is the recommended solvent for preparing a stable stock solution of this compound?
A3: For long-term storage, it is recommended to prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions are generally stable for up to three months when stored at -20°C and protected from light. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: Can I use buffers to stabilize my this compound working solutions?
A4: Yes, using a buffered solution is crucial for maintaining a stable pH and minimizing pH-dependent degradation. For most cell-based assays, the pH of the culture medium (typically 7.2-7.4) is suitable. For in vitro biochemical assays, using a buffer system that maintains a pH between 6.0 and 7.5 is recommended. Avoid highly acidic or alkaline buffers, as they can accelerate hydrolysis of the lactone ring[1][2].
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in Working Solution | Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid using aqueous solutions that have been stored for more than 24 hours. |
| Precipitation of this compound | Visually inspect your working solution for any precipitate. If observed, refer to the FAQ on preventing precipitation (Q2). Consider a final DMSO concentration of 0.1% in your assay, which is generally well-tolerated by most cell lines, but always include a vehicle control in your experiments. |
| pH Shift in the Medium | Ensure your cell culture medium or assay buffer is adequately buffered and that the pH is within the optimal range (7.2-7.4 for cells). |
Issue 2: Low Potency or Complete Lack of Biological Activity
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock | If the stock solution is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution from a new vial of powdered this compound. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a concentration-response curve to ensure you are working within the expected active range for your experimental system. |
| Lactone Ring Hydrolysis | This is a likely cause if aqueous working solutions were prepared in advance or in an inappropriate buffer. Always prepare fresh and use a suitable buffer as described in FAQ Q4. |
Data on Digitoxin Hydrolysis (Parent Compound of this compound)
| Condition | Time | % Digitoxin Remaining | Degradation Products |
| pH 1, 37°C | 10 min | 38.6% | This compound-bis-digitoxoside, this compound-mono-digitoxoside, this compound |
| pH 1, 37°C | 60 min | 5.9% | This compound-bis-digitoxoside, this compound-mono-digitoxoside, this compound |
| pH 1, 22°C | 120 min | 55% | Not specified |
| pH 2, 22°C | 120 min | 84% | Not specified |
Data summarized from a study on the acid hydrolysis of digitoxin.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C for up to 3 months.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Warm the required volume of complete cell culture medium (containing serum) to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For a 10 µM final concentration, you can first dilute the 10 mM stock 1:100 in sterile PBS or medium to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to the pre-warmed cell culture medium and immediately vortex gently to mix.
-
Use the final working solution immediately. Do not store aqueous working solutions.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quality Control of this compound Solutions
This protocol is adapted from methods used for related cardiac glycosides and can be used to assess the purity and degradation of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point is 30% acetonitrile in water, increasing to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dilute the this compound solution in the initial mobile phase composition.
-
Analysis: Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the area of the main this compound peak over time.
Visualizations
This compound-Induced Signaling Pathway
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for stability testing of this compound.
Troubleshooting Logic for Loss of Activity
Caption: Troubleshooting loss of this compound activity.
References
Technical Support Center: Optimizing Digitoxigenin for Apoptosis Induction
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using digitoxigenin to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce apoptosis?
A1: The optimal concentration of this compound is highly dependent on the specific cell line being studied. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your particular cells. Concentrations can range from the low nanomolar (nM) to the micromolar (µM) range. For example, the IC50 for digitoxin, a closely related cardiac glycoside, has been reported to be between 3-33 nM in various human cancer cell lines.[1][2][3] A threshold concentration for digitoxin to induce cytotoxic effects in HeLa cells has been noted at approximately 100 nM.[4]
Q2: How long should I treat my cells with this compound?
A2: The ideal treatment duration can vary, but apoptotic effects are typically observed after 24 to 48 hours of incubation. We recommend conducting a time-course experiment (e.g., 12, 24, 48, 72 hours) in conjunction with your dose-response study to identify the optimal time point for apoptosis induction in your specific experimental model.
Q3: I am not observing significant apoptosis. What are the possible reasons?
A3: Several factors could lead to a lack of apoptotic induction:
-
Suboptimal Concentration: The this compound concentration may be too low for your cell line. Perform a dose-response curve with a broader concentration range.
-
Insufficient Treatment Time: The incubation period may be too short. Apoptosis is a time-dependent process.
-
Cell Line Resistance: Certain cell lines may exhibit inherent or acquired resistance to cardiac glycosides.
-
Compound Instability: Ensure the this compound is properly stored and that stock solutions are freshly prepared to maintain bioactivity.
-
Cell Confluency: For optimal results, cells should be in the exponential growth phase (typically 60-70% confluency) at the time of treatment.
Q4: What are the key signaling pathways involved in this compound-induced apoptosis?
A4: this compound and related cardiac glycosides primarily induce apoptosis by inhibiting the Na+/K+-ATPase pump on the cell membrane.[5][6] This initial event triggers a cascade of downstream signaling pathways, including:
-
Activation of the intrinsic apoptosis pathway, marked by the activation of caspase-9 and the executioner caspase-3.[4][5][7]
-
Suppression of the pro-proliferative proto-oncogene c-MYC, which is mediated by a caspase-3-dependent loss of Nuclear Factor of Activated T-cells (NFAT).[4]
-
Activation of Src kinase, which can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/ERK1/2 pathway.[6][8]
-
Inhibition of the NF-κB signaling pathway in some cell types.[6][7]
Data Summary
The following table summarizes the effective concentrations of digitoxin (a close analog of this compound) in various cancer cell lines as reported in the literature. These values can serve as a starting point for designing dose-response experiments.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| Digitoxin | TK-10 (Renal Adenocarcinoma) | Growth Inhibition | 3 nM | [1] |
| Digitoxin | K-562 (Leukemia) | Growth Inhibition | 6.4 ± 0.4 nM | [1] |
| Digitoxin | U-251 (Glioblastoma) | Growth Inhibition | 33 nM | [1] |
| Digitoxin | HeLa (Cervical Cancer) | Cytotoxicity (LDH Assay) | Threshold: ~100 nM | [4] |
| This compound Derivative 1 | HeLa (Cervical Cancer) | Cytotoxicity (MTT Assay) | 35.2 ± 1.6 nM | [5] |
| This compound Derivative 2 | HeLa (Cervical Cancer) | Cytotoxicity (MTT Assay) | 38.7 ± 1.3 nM | [5] |
Signaling and Experimental Workflow Diagrams
Troubleshooting Guide
Problem: Low or no apoptosis is detected after treatment.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound and to calculate the IC50 value.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours to allow for adherence.[5]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 550-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Western Blot
This method detects key protein markers of apoptosis, such as cleaved caspase-3 and cleaved PARP.[9][10]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner in apoptosis, by measuring the cleavage of a colorimetric substrate.[11][12]
Materials:
-
Treated and untreated cells
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound at the predetermined optimal concentration and time. Collect at least 2-5 x 10⁶ cells per sample.[11]
-
Cell Lysis: Resuspend the cell pellet in the provided chilled cell lysis buffer. Incubate on ice for 10-15 minutes.[13] Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C and collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume with cell lysis buffer.
-
Reaction Mix: Prepare the reaction buffer by adding DTT as per the manufacturer's instructions. Add 50 µL of the 2X Reaction Buffer to each well.[12]
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.[12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[12]
-
Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
References
- 1. grupo.us.es [grupo.us.es]
- 2. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biogot.com [biogot.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Digitoxigenin LC-MS/MS Analysis: Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Digitoxigenin.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ESI mode?
When using electrospray ionization (ESI) in positive mode, this compound commonly forms adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[1][2] Ammonium adducts are often preferred for MS/MS analysis as they tend to fragment more readily under mild collision-induced dissociation (CID) conditions.[1][3]
A common method involves monitoring the transition of the protonated molecule [M+H]⁺. For quantification, the selective reaction monitoring (SRM) of the precursor-product ion transition m/z 375.5 → 339 is often used.[4]
Q2: What type of LC column and mobile phases are recommended for this compound analysis?
A reverse-phase C18 column is frequently used for the chromatographic separation of this compound.[4] For example, an Agilent Poroshell 120 EC-C18 column has been shown to provide good separation.[4] Mobile phases typically consist of a gradient mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing a modifier like ammonium formate or formic acid to improve ionization efficiency and peak shape.[5] The use of ammonium formate can promote the formation of ammonium adducts, which are beneficial for fragmentation.[3]
Q3: What are common sources of contamination or interference in this compound analysis?
Contamination can arise from various sources including solvents, glassware, the LC system itself, and the sample matrix.[6] A significant issue in biological samples (like plasma or serum) is the presence of phospholipids, which can cause ion suppression and lead to inaccurate results.[3] Using advanced sample preparation techniques, such as HybridSPE®-PLus, can effectively remove both proteins and phospholipids.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during this compound LC-MS/MS analysis.
Problem 1: No Peak or Very Low Signal Intensity
Q: I am not seeing a peak for this compound, or the signal is much lower than expected. What are the possible causes and how can I fix it?
Low or absent signal intensity is a frequent issue that can stem from the sample, the LC system, or the mass spectrometer.[7] A systematic approach is necessary to identify and resolve the root cause.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Sample Issues | Analyte Concentration Too Low: The concentration may be below the instrument's limit of detection (LOD).[7] Solution: Prepare and inject a more concentrated standard to confirm system performance. If analyzing samples, consider a sample concentration step.[8] |
| Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, reducing its signal.[7] This is common in complex matrices like plasma. Solution: Improve sample cleanup to remove interfering substances like phospholipids.[3] Techniques like solid-phase extraction (SPE) or specific phospholipid removal plates (e.g., HybridSPE) are effective.[2] Also, adjusting the chromatography to separate this compound from the interfering compounds can help. | |
| Improper Sample Preparation: The analyte may have degraded, or the extraction may have been inefficient. Solution: Prepare fresh samples and standards. Re-evaluate the extraction protocol to ensure optimal recovery. | |
| LC System Issues | Leaks: Leaks in the LC system can lead to pressure drops and inconsistent flow, resulting in low or variable signals.[7] Solution: Systematically check all fittings and connections for any signs of leakage from the pump to the MS inlet. |
| Incorrect Mobile Phase: Using formic acid as a mobile phase modifier can lead to the formation of sodium adducts which are difficult to fragment in MS/MS.[3] Solution: Use a mobile phase with ammonium formate to encourage the formation of [M+NH₄]⁺ adducts, which fragment more readily.[3] | |
| Pump Issues: An air pocket in the pump can prevent the proper delivery of the mobile phase, leading to a complete loss of signal.[9] Solution: Manually purge the LC pumps to remove any trapped air bubbles.[9] | |
| Mass Spectrometer Issues | Contaminated Ion Source: The accumulation of non-volatile salts and other contaminants in the ion source is a primary cause of signal degradation.[7] Solution: Perform regular cleaning of the ion source components, such as the capillary and sample cone, following the manufacturer's protocol.[6] |
| Incorrect MS/MS Parameters: Improper selection of the precursor ion or inadequate collision energy settings can result in a weak signal for product ions.[6] Solution: Optimize the MRM transitions for this compound. Infuse a standard solution directly into the mass spectrometer to tune parameters like collision energy and cone voltage for maximum signal intensity. |
Troubleshooting Workflow: Low Signal Intensity This diagram outlines a systematic approach to diagnosing the cause of low signal intensity.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Q: My this compound peak is tailing/fronting/split. What could be causing this and how do I improve it?
Poor peak shape compromises resolution and the accuracy of quantification.[10] The cause can be chemical (interactions with the column) or physical (issues with the system).[11] A key first step is to determine if the issue affects all peaks or just the analyte of interest.[12]
Possible Causes & Solutions
| Peak Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Peak Tailing | Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Ensure the pH is within the stable range for your column.[13] | |
| Column Contamination/Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause tailing.[13] Solution: Use a guard column to protect the analytical column.[13] Flush the column with a strong solvent or, if the problem persists, replace the column.[10] | ||
| Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening and tailing.[13] Solution: Minimize tubing length and ensure all fittings are properly seated to avoid dead volume.[13] | ||
| Peak Fronting | Column Overload: Injecting too much sample can saturate the column, leading to fronting.[13] Solution: Dilute the sample or reduce the injection volume. Inject a dilution series to see if the peak shape improves.[11][13] | |
| Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[13] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13] | ||
| Split Peaks | Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit, distorting the sample band.[10] Solution: Filter all samples and mobile phases.[13] Try reverse-flushing the column according to the manufacturer's instructions. If this fails, replace the column.[10] | |
| Sample Solvent Mismatch: Injecting in a strong, non-miscible solvent can cause the peak to split.[13] Solution: As with fronting, ensure the sample solvent is compatible with and ideally identical to the mobile phase.[13] |
Logical Relationships: Causes of Poor Peak Shape This diagram illustrates the common causes leading to different types of peak shape problems.
Caption: Common causes of poor peak shape in LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Plasma
This protocol describes a general procedure for the extraction of this compound from a plasma matrix using protein precipitation, a common technique for sample cleanup. For enhanced removal of interferences, especially phospholipids, a specialized product like HybridSPE-PLus is recommended.
Materials:
-
Plasma sample
-
Internal Standard (IS) working solution (e.g., this compound-d3)
-
Acetonitrile (ACN) with 1% formic acid (Precipitation Solvent)
-
96-well collection plate or microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a well of a 96-well plate or a microcentrifuge tube.
-
Add Internal Standard: Add the appropriate amount of internal standard solution to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of cold ACN with 1% formic acid to each sample.
-
Vortex: Seal the plate or cap the tubes and vortex for 2-5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >4000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or new tubes, being careful not to disturb the protein pellet.
-
Evaporation (Optional): Dry the supernatant under a stream of nitrogen gas. This step can be used to concentrate the sample.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound analysis. Parameters should be optimized for your specific instrument and application.
| Parameter | Typical Setting | Notes |
| LC Column | C18, e.g., Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) | A C18 column is a good starting point for retaining this compound.[4] |
| Mobile Phase A | Water with 5 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate promotes the formation of [M+NH₄]⁺ adducts.[14] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and desired run time. |
| Gradient | Start at 30-40% B, ramp to 95% B, hold, then re-equilibrate | A gradient is typically required for good separation and peak shape. |
| Injection Volume | 2 - 10 µL | Optimize to avoid column overload.[13] |
| Column Temp | 35 - 40 °C | Maintaining a stable temperature improves retention time reproducibility.[13] |
| Ionization Mode | ESI Positive | Positive mode generally provides better sensitivity for this compound.[4][5] |
| Capillary Voltage | 2 - 4 kV | Optimize during instrument tuning.[15][16] |
| Source Temp | 120 - 150 °C | Instrument-dependent. |
| Desolvation Temp | 300 - 450 °C | Instrument-dependent.[15] |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides the best sensitivity and selectivity for quantification.[1][14] |
| MRM Transitions | Precursor (m/z): 375.5 ([M+H]⁺) Product (m/z): 339.0 | This is a commonly cited transition.[4] Always optimize collision energy for your specific instrument. |
References
- 1. Identification and quantification of cardiac glycosides in blood and urine samples by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method for the determination of this compound in skin samples and its application to skin permeation and metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gtfch.org [gtfch.org]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to prevent Digitoxigenin precipitation in media
Welcome to the technical support center for Digitoxigenin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound, with a primary focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media.[1][2] Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in the final working solution. This can be triggered by several factors, including:
-
High final concentration of this compound: Exceeding the solubility limit in the aqueous media.
-
Improper dissolution of the stock solution: Not fully dissolving the compound before adding it to the media.
-
Low concentration of organic solvent: The final concentration of the solvent used to dissolve this compound (like DMSO) may be too low to maintain its solubility in the media.[3]
-
pH of the media: The stability and solubility of cardiac glycosides can be influenced by pH.[4][5]
-
Temperature: Changes in temperature during storage or incubation can affect solubility.
-
Interactions with media components: Components in the serum or media supplements may interact with this compound, reducing its solubility.
Q2: What is the best solvent to dissolve this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for dissolving this compound to prepare a high-concentration stock solution.[1][2] Other organic solvents like ethanol and DMF can also be used.[1][2] It is crucial to prepare a concentrated stock solution in one of these solvents before diluting it to the final working concentration in your experimental media.
Q3: What is the maximum recommended concentration of DMSO in the final culture media?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture media should generally be kept below 0.5% (v/v). However, the optimal concentration may vary depending on the cell line and experimental duration. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q4: Can I heat the media to dissolve the precipitated this compound?
A4: While gentle warming to 37°C can sometimes aid in dissolving compounds, it is generally not recommended to heat the media containing this compound, as this could potentially degrade the compound or other media components.[1] A better approach is to optimize the initial dissolution and dilution process.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Problem: this compound precipitates immediately or over time after being added to the media.
Step 1: Verify Stock Solution Preparation
-
Action: Ensure your this compound stock solution is fully dissolved.
-
Protocol: Before each use, visually inspect the stock solution for any crystals. If crystals are present, gently warm the vial to 37°C and vortex or sonicate until the solution is clear.[1]
-
Tip: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[1][6]
Step 2: Optimize the Dilution Method
-
Action: Modify the way you introduce the this compound stock solution into the media.
-
Protocol: Instead of adding the stock solution directly to the full volume of media, first pre-mix the stock solution with a small volume of serum-free media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of complete media with gentle swirling. This gradual dilution can prevent rapid changes in solvent concentration that lead to precipitation.
Step 3: Adjust the Final Concentration of Co-solvent
-
Action: Increase the final concentration of the organic solvent within a non-toxic range.
-
Protocol: If precipitation persists and your experimental design allows, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25%). Remember to include an updated vehicle control.
Step 4: Consider Using Solubilizing Agents
-
Action: Incorporate a non-ionic surfactant or a co-solvent to enhance solubility.
-
Protocol: For particularly challenging experiments, consider adding a small amount of a solubilizing agent like Tween® 80 or PEG 300 to your media.[3] A common formulation involves preparing a stock solution in a mixture of DMSO, PEG 300, and Tween® 80 before final dilution.[7] Always test the effect of these agents on your cells.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents. This information is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1][2] |
| DMF | ~25 mg/mL | [1][2] |
| Ethanol | ~5 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight of this compound: 374.5 g/mol ). For example, for 1 mL of a 10 mM stock, weigh out 0.3745 mg of this compound.
-
Aseptically add the weighed this compound powder to a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the vial to 37°C and sonicate for a few minutes.[1]
-
Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 month; at -80°C, within 6 months.[1][6]
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Objective: To dilute the this compound stock solution into the final working concentration in cell culture media while preventing precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture media (pre-warmed to 37°C)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution. This will result in a final DMSO concentration of 0.1%.
-
Recommended Dilution Method: a. In a sterile tube, add the required volume of the this compound stock solution (e.g., 10 µL) to a small volume of the pre-warmed media (e.g., 1 mL). b. Gently mix by pipetting up and down. c. Add this intermediate dilution to the remaining volume of the media (e.g., 9 mL) and swirl gently to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Simplified signaling pathway of this compound via Na+/K+ ATPase inhibition.
Caption: Logical workflow for preparing this compound solutions.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | 143-62-4 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Digitoxin | ATPase | TargetMol [targetmol.com]
Addressing batch-to-batch variability of commercial Digitoxigenin
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify and address potential issues arising from the batch-to-batch variability of commercial digitoxigenin.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the cause?
A1: Batch-to-batch variability is a known issue with many commercial chemical compounds, including this compound.[1][2] This variability can stem from several factors:
-
Purity of Starting Materials: Impurities in the raw materials used for synthesis can lead to the formation of byproducts.[3]
-
Reaction Conditions: Minor deviations in temperature, pressure, or reaction time during manufacturing can alter the final product's composition.[3]
-
Purification Processes: Inconsistencies in purification methods like chromatography or crystallization can affect the purity and impurity profile of the final product.[3]
-
Storage and Handling: Environmental factors such as humidity, light, and temperature can impact the stability of the compound.[1]
These factors can lead to differences in the purity, potency, and impurity profile between batches, which can manifest as variable results in sensitive biological assays.
Q2: What are the critical quality attributes of this compound that we should assess?
A2: To ensure the consistency and reliability of your experimental results, it is crucial to assess the following quality attributes for each new batch of this compound:
-
Identity: Confirms that the compound is indeed this compound.
-
Purity: Determines the percentage of this compound in the batch and identifies any impurities. A purity of >95% is often sufficient for in-vitro assays, while in-vivo studies may require >98% purity.[3]
-
Potency: Measures the biological activity of the compound. This is particularly important as impurities may not be inert and could interfere with the biological activity of this compound.
Q3: How can we confirm the identity and purity of a new this compound batch?
A3: A combination of analytical techniques is recommended for a comprehensive characterization of each new batch:[3]
-
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify this compound and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides information on the molecular weight of the compound and its fragments, confirming its identity and helping to identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of the compound and can be used for purity assessment.[4][5]
Q4: Our new batch of this compound shows the correct identity and high purity, but the potency in our functional assay is lower than expected. What could be the reason?
A4: Even with high purity, variations in potency can occur. This could be due to the presence of stereoisomers or minor, structurally related impurities that are not easily detected by standard purity assays but can affect biological activity. It is also possible that the compound has degraded during storage. Therefore, performing a functional potency assay is crucial for each new batch.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Stock Solution Concentration | 1. Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO). 2. Prepare fresh stock solutions for each experiment. 3. Verify the concentration of the stock solution using a validated analytical method if possible. |
| Cell Seeding Density Variation | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Visually inspect plates for even cell distribution before adding the compound. |
| Inconsistent Incubation Times | 1. Standardize the incubation time with this compound across all experiments. 2. For MTT/XTT assays, ensure consistent incubation time after adding the reagent.[6] |
| Batch-Specific Potency Differences | 1. Perform a dose-response curve for each new batch to determine the EC50/IC50. 2. Compare the EC50/IC50 values between batches to assess relative potency. |
| Microplate Reader Settings | 1. Check and optimize the 'number of flashes' setting on your microplate reader to reduce variability. 2. Ensure consistent well volumes to minimize meniscus effects. 3. Use a path length correction feature if available.[7] |
Issue 2: Inconsistent Results in Na+/K+-ATPase Activity Assays
| Potential Cause | Troubleshooting Steps |
| Variable Enzyme Activity | 1. Use a consistent source and preparation method for the Na+/K+-ATPase enzyme. 2. Ensure proper storage of the enzyme to maintain its activity. 3. Include a positive control (e.g., a reference standard of this compound) in every assay. |
| Inaccurate Substrate/Cofactor Concentrations | 1. Prepare fresh ATP and other required buffers for each experiment. 2. Ensure the final concentrations of all components in the reaction mixture are correct. |
| Interference from Impurities | 1. Test for potential interference by running a control with the vehicle (e.g., DMSO) used to dissolve the this compound. 2. If impurities are suspected, consider purifying the this compound batch further. |
| Assay Conditions | 1. Maintain a constant temperature and pH during the assay. 2. Ensure thorough mixing of all components. |
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC
-
Objective: To determine the purity of a this compound batch and confirm its identity by retention time comparison.
-
Methodology:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of water and acetonitrile (e.g., 72:28, v/v).[8]
-
Column: Use a C18 reversed-phase column (e.g., Symmetry C18, 3.5 µm, 75 mm x 4.6 mm).[8]
-
Flow Rate: Set the flow rate to approximately 0.8 mL/min.[8]
-
Detection: Use a UV detector set at 220 nm.[8]
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Prepare working solutions by diluting the stock solution.
-
Standard Preparation: Prepare a standard solution of a certified reference standard of this compound at a known concentration.
-
Injection: Inject equal volumes of the sample and standard solutions.
-
Analysis: Compare the retention time of the major peak in the sample chromatogram to that of the standard. Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Protocol 2: Potency Determination by Na+/K+-ATPase Activity Assay
-
Objective: To determine the functional potency of a this compound batch by measuring its inhibitory effect on Na+/K+-ATPase activity.
-
Methodology:
-
Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase from a source like porcine cerebral cortex or rabbit kidneys.[9][10]
-
Reaction Buffer: Prepare a reaction buffer containing appropriate concentrations of NaCl, KCl, MgCl2, and ATP in a suitable buffer (e.g., Tris-HCl).
-
This compound Solutions: Prepare a series of dilutions of the this compound batch to be tested.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer, the Na+/K+-ATPase enzyme, and the different concentrations of this compound. b. Include a control group with no this compound and a blank group with no enzyme. c. Initiate the reaction by adding ATP. d. Incubate at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Fiske and Subbarow method).[1]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve. Compare the IC50 value to that of a reference standard to determine the relative potency.
-
Protocol 3: Cell Viability Assessment by MTT Assay
-
Objective: To assess the cytotoxic effect of a this compound batch on a cancer cell line.
-
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound batch for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[6]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for assessing batch-to-batch variability.
Caption: this compound-induced signaling cascade.
Caption: Workflow for assessing batch-to-batch variability.
References
- 1. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 21-BENZYLIDENE DIGOXIN DECREASES PROLIFERATION BY INHIBITING THE EGFR/ERK SIGNALING PATHWAY AND INDUCES APOPTOSIS IN HELA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purity determination of digitoxin by two-signal suppression-internal standard correction-high-performance liquid chromatography-quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the cardiotoxicity of Digitoxigenin analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with digitoxigenin analogs. Our goal is to offer practical guidance on strategies to mitigate cardiotoxicity while optimizing therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cardiotoxicity for this compound and its analogs?
A1: The cardiotoxicity of this compound and its analogs primarily stems from their inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger.[3] The resulting accumulation of intracellular calcium enhances cardiac contractility (positive inotropy) but can also lead to arrhythmias and other toxic effects at higher concentrations.[1][3]
Q2: What are the most promising strategies to reduce the cardiotoxicity of this compound analogs?
A2: The most promising strategies focus on modifying the chemical structure to improve the therapeutic index. Key approaches include:
-
Modification of the C3 sugar moiety: Altering the sugar group attached at the C3 position of the steroid core has been shown to significantly impact both anticancer activity and cardiotoxicity.[4][5][6] Some synthetic analogs with modified sugars have demonstrated increased potency against cancer cells with potentially reduced cardiotoxic effects.[6]
-
Introduction of amino groups: Creating steroidal aminoglycosides can be an attractive strategy. The presence of an aminosugar may reduce penetration of the blood-brain barrier, potentially lowering neurotoxicity.[7]
-
Stereoselective synthesis: Precise control over the stereochemistry of the glycosidic linkage and the sugar itself can influence the analog's interaction with Na+/K+-ATPase and its overall biological activity profile.[8][9]
Q3: How can I select the best in vitro and in vivo models to assess the cardiotoxicity of my this compound analogs?
A3: A tiered approach is recommended:
-
In vitro assays: Start with cellular models to assess effects on cardiomyocyte viability and electrophysiology. The hERG inhibition assay is crucial for evaluating the risk of QT prolongation and arrhythmia.[10][11][12] Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming increasingly valuable as they offer a more physiologically relevant model.[13]
-
Ex vivo models: The Langendorff isolated perfused heart system allows for the assessment of cardiac function in a controlled environment without systemic influences.[1][14][15]
-
In vivo models: The zebrafish model is a cost-effective and high-throughput option for early-stage in vivo screening of cardiotoxicity.[16][17][18] Rodent models (mice and rats) are then typically used for more detailed in vivo assessment of cardiotoxicity, including effects on cardiac function, histology, and biomarkers.[19][20]
Troubleshooting Guides
Problem 1: My newly synthesized this compound analog has poor aqueous solubility.
-
Possible Cause: The steroidal backbone of this compound is inherently lipophilic. Modifications that increase this lipophilicity can further reduce aqueous solubility.
-
Solution:
-
Co-solvents: Investigate the use of co-solvents such as ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol to enhance solubility for in vitro assays.[13]
-
Formulation Strategies: For in vivo studies, consider formulation approaches like creating a soft gelatin capsule core formulation or using other drug delivery systems.[13]
-
Structural Modification: If solubility issues persist and hinder further development, consider introducing more polar functional groups to the molecule, though this must be balanced with the potential impact on activity.
-
Problem 2: My analog shows high anticancer potency in vitro but is excessively cardiotoxic in vivo.
-
Possible Cause: The structural features responsible for potent Na+/K+-ATPase inhibition, and thus anticancer effects, are also driving the cardiotoxicity. The therapeutic window is too narrow.[6][21][22]
-
Solution:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the structure to decouple the desired anticancer effects from cardiotoxicity. Focus on modifications to the C3 sugar moiety, as this has been shown to influence the therapeutic index.[6]
-
Dose-Response Curve Analysis: Carefully re-evaluate the in vitro dose-response curves for both anticancer activity and cardiotoxicity to determine if there is a concentration range where efficacy can be achieved with minimal toxicity.
-
Combination Therapy: Explore the possibility of using your analog at a lower, less toxic concentration in combination with other anticancer agents.
-
Problem 3: I am observing inconsistent results in my cardiotoxicity assays.
-
Possible Cause:
-
Assay Variability: Different cardiotoxicity assays measure different endpoints and can have inherent variability.
-
Compound Stability: The analog may be unstable in certain assay media or under specific experimental conditions.
-
Cell Line Differences: If using different cell lines, their expression levels of Na+/K+-ATPase isoforms and other ion channels can vary, leading to different sensitivities.
-
-
Solution:
-
Standardize Protocols: Ensure that all experimental protocols are rigorously standardized and followed consistently.
-
Use Positive and Negative Controls: Always include appropriate positive (e.g., digitoxin) and negative controls in your assays to validate the results.
-
Orthogonal Assays: Use multiple, mechanistically distinct assays to assess cardiotoxicity. For example, complement a cell viability assay with an electrophysiology assay like the hERG test.
-
Characterize Compound Stability: Perform stability studies of your analog under the conditions of your key assays.
-
Quantitative Data on this compound and Analogs
The following table summarizes publicly available data on the in vitro activity of this compound and some of its analogs. Note that direct comparisons of cardiotoxicity require dedicated in vivo studies.
| Compound | Cell Line | Assay | IC50 | Reference |
| Digitoxin | Human Leukemia Cells | Cytotoxicity | 3-33 nM | [23] |
| This compound-α-L-rhamnopyranoside | HeLa | Cytotoxicity | 35.2 ± 1.6 nM | [24] |
| This compound-α-L-amicetopyranoside | HeLa | Cytotoxicity | 38.7 ± 1.3 nM | [24] |
| This compound | Pig Kidney | Na+/K+-ATPase Inhibition | 0.22 µM | [25] |
| Ouabain | Human Leukemia Cells | Cytotoxicity | Varies by cell type | [26] |
Key Experimental Protocols
hERG Inhibition Assay (Manual Patch Clamp)
Objective: To assess the potential of a this compound analog to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.
Methodology:
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[27][28]
-
Electrophysiology Setup: Employ a whole-cell patch-clamp setup with an amplifier and data acquisition software. Maintain cells at a physiological temperature (e.g., 36 ± 1 °C).[28]
-
Solutions: Prepare appropriate intracellular and extracellular recording solutions to isolate the hERG current.[27]
-
Recording:
-
Establish a whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.[28]
-
Record a stable baseline current.
-
-
Compound Application: Perfuse the cells with increasing concentrations of the test analog.
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC50 value.[28]
Cardiotoxicity Assessment in Zebrafish Larvae
Objective: To conduct an early-stage in vivo assessment of the cardiotoxic potential of a this compound analog.
Methodology:
-
Embryo Collection and Staging: Collect zebrafish embryos and raise them to 48-72 hours post-fertilization (hpf).
-
Compound Exposure: Array the embryos in a multi-well plate and expose them to a range of concentrations of the test analog.[18]
-
Imaging:
-
Data Analysis: Analyze the recorded videos to quantify various cardiac parameters, including:
Langendorff Isolated Perfused Heart
Objective: To evaluate the direct effects of a this compound analog on the contractile and electrical function of an isolated mammalian heart.
Methodology:
-
Heart Isolation: Anesthetize a rodent (e.g., rat or guinea pig) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus.[15][29]
-
Retrograde Perfusion: Begin retrograde perfusion with an oxygenated, nutrient-rich buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow.[14]
-
Instrumentation:
-
Place a balloon in the left ventricle to measure isovolumetric pressure.
-
Attach electrodes to the epicardial surface to record an electrocardiogram (ECG).
-
-
Stabilization: Allow the heart to stabilize and establish a baseline for contractile function (e.g., left ventricular developed pressure, heart rate) and electrical activity.
-
Compound Administration: Introduce the this compound analog into the perfusate at various concentrations.
-
Data Acquisition and Analysis: Continuously record cardiac parameters and analyze the dose-dependent effects of the compound on contractility, heart rate, and rhythm.
Visualizations
Signaling Pathway of Na+/K+-ATPase Inhibition
References
- 1. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Na(+)-K(+)-ATPase by digoxin and its relation with energy expenditure and nutrient oxidation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Digoxigenin | C23H34O5 | CID 15478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from this compound via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. criver.com [criver.com]
- 13. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. SutherlandandHearse [southalabama.edu]
- 16. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 17. Cardiotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 18. Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound|Cardenolide Aglycone for Research [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 29. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Digitoxigenin in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of digitoxigenin in animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your research, presented in a question-and-answer format.
Issue 1: Low and Variable Oral Bioavailability of this compound
-
Question: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in rats. What are the potential causes and solutions?
-
Answer: Low and variable oral bioavailability of this compound is a common challenge primarily due to its poor aqueous solubility and potential for efflux by intestinal transporters. Here are the key factors to investigate and potential solutions:
-
Poor Solubility: this compound is a hydrophobic compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Solution: Enhance solubility through formulation strategies such as complexation with cyclodextrins or developing nanoformulations like solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS).
-
-
P-glycoprotein (P-gp) Efflux: this compound is a potential substrate for the P-glycoprotein (P-gp) efflux pump located in the intestinal epithelium. This pump actively transports the compound back into the intestinal lumen, reducing net absorption.
-
Solution: Co-administer this compound with a known P-gp inhibitor. However, this should be done cautiously, considering potential drug-drug interactions.
-
-
First-Pass Metabolism: While less documented for this compound compared to other cardiac glycosides, intestinal and hepatic first-pass metabolism could contribute to low bioavailability.
-
Solution: Investigate the metabolic stability of this compound in liver and intestinal microsomes to quantify the extent of metabolism.
-
-
Improper Formulation/Vehicle: The vehicle used for oral administration might not be optimal for solubilizing and presenting this compound for absorption.
-
Solution: Experiment with different vehicles, including lipid-based formulations, to improve solubilization.
-
-
Troubleshooting Workflow for Low Bioavailability
Technical Support Center: Managing Autofluorescence in Digitoxigenin-Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence in cells treated with digitoxigenin.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your fluorescence-based experiments with this compound-treated cells.
Issue 1: High background fluorescence across all channels after this compound treatment.
Possible Cause: Increased cellular autofluorescence due to this compound treatment. This compound inhibits the Na+/K+-ATPase pump, altering cellular metabolism and potentially increasing the levels of endogenous fluorophores like NAD(P)H and FAD.[1][2][3][4][5]
Solution:
-
Confirm Autofluorescence: Image an unstained, this compound-treated cell sample alongside your stained samples. This will help you determine the intensity and spectral properties of the autofluorescence.[6][7]
-
Optimize Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[6][8][9] Consider the following:
-
Chemical Quenching: Treat your fixed cells with a chemical agent to reduce autofluorescence.
-
Spectral Unmixing: If your imaging system has spectral detection capabilities, you can use spectral unmixing to computationally separate the autofluorescence signal from your specific fluorescent labels.[14][15][16]
Issue 2: Autofluorescence is most prominent in the green and yellow channels.
Possible Cause: The primary sources of endogenous autofluorescence, such as NADH, FAD, and flavins, typically emit in the blue-green to yellow-orange regions of the spectrum.[9][12]
Solution:
-
Choose Fluorophores in the Far-Red or Near-Infrared: Shift your detection to longer wavelengths where autofluorescence is significantly lower.[9][10]
-
Use Bright Fluorophores: Selecting brighter fluorophores can increase your signal-to-background ratio, making the autofluorescence less impactful.[6]
-
Optimize Filter Sets: Use narrow bandpass filters to specifically capture the emission of your fluorophore and exclude as much of the broad autofluorescence spectrum as possible.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my experiments with this compound?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[6][12] In cell-based assays, this can be a significant issue as it can mask the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio and potentially false-positive results.[6][9] While this compound itself is not known to be fluorescent, its effects on cellular metabolism can alter the concentration of endogenous fluorophores, thereby increasing the overall autofluorescence of the cells.[1][2][3][4][5]
Q2: What are the primary sources of autofluorescence in mammalian cells?
The most common endogenous fluorophores in mammalian cells include:
-
Metabolic Coenzymes: NADH and FAD, which are involved in cellular respiration.[9][12]
-
Amino Acids: Tryptophan, tyrosine, and phenylalanine.[12]
-
Lipofuscin: A pigment that accumulates in aging cells.[8][12]
-
Porphyrins: Components of hemoglobin.[12]
Q3: Can the cell culture medium contribute to autofluorescence?
Yes, components in the cell culture medium can be a significant source of background fluorescence. Phenol red, a common pH indicator, and components of fetal bovine serum (FBS) are known to be fluorescent.[6][12][17] For sensitive fluorescence measurements, consider using phenol red-free medium and reducing the FBS concentration if your cells can tolerate it.[6][12][17]
Q4: How can I be sure that the increased fluorescence I'm seeing is autofluorescence and not a specific signal?
The best way to confirm autofluorescence is to include a crucial control: an unstained sample of your this compound-treated cells.[6][7] Prepare and image these cells under the exact same conditions as your stained samples. Any fluorescence detected in this unstained sample is autofluorescence.
Data Presentation
Table 1: Common Endogenous Fluorophores and their Spectral Properties
| Fluorophore | Excitation (nm) | Emission (nm) |
| NADH | ~340 | ~460 |
| FAD | ~450 | ~530 |
| Collagen | ~340 | ~400 |
| Elastin | ~350-400 | ~420-460 |
| Lipofuscin | Broad (360-480) | Broad (480-680) |
| Porphyrins | ~400 | ~600-700 |
Note: The excitation and emission maxima can vary depending on the cellular microenvironment.
Experimental Protocols
Protocol 1: Preparation of this compound-Treated Cells for Fluorescence Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and grow to the desired confluency.
-
This compound Treatment: Prepare the desired concentration of this compound in your cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired treatment duration.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any residual this compound and medium components.
-
Fixation:
-
Aldehyde Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Methanol Fixation: Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular staining): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Staining: Proceed with your immunofluorescence or fluorescent dye staining protocol.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
Protocol 2: Autofluorescence Reduction with Sodium Borohydride (NaBH4)
This protocol should be performed after aldehyde fixation and before permeabilization.
-
Prepare NaBH4 Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in PBS. Caution: NaBH4 is a reducing agent and should be handled with care.
-
Incubation: Add the NaBH4 solution to your fixed cells and incubate for 10 minutes at room temperature. You may observe some bubble formation.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each to remove any residual NaBH4.
-
Proceed with Staining: Continue with the permeabilization and blocking steps of your staining protocol.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Potential mechanism of this compound-induced autofluorescence.
Caption: Strategies for mitigating autofluorescence.
References
- 1. Digitoxin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Digitoxin? [synapse.patsnap.com]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. youtube.com [youtube.com]
- 5. Imaging of cells by autofluorescence: a new tool in the probing of biopharmaceutical effects at the intracellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. southernbiotech.com [southernbiotech.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Causes of Autofluorescence [visikol.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. beckman.com [beckman.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. docs.flowjo.com [docs.flowjo.com]
- 17. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Digitoxigenin vs. Digoxin: A Comparative Analysis of Anticancer Activity
For Immediate Release: November 24, 2025
A detailed comparison of the anticancer properties of two closely related cardiac glycosides, digitoxigenin and digoxin, reveals significant differences in potency and highlights their shared mechanisms of action. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential as cancer therapeutics.
Both this compound, the aglycone of digitoxin, and digoxin, a glycoside from the foxglove plant Digitalis lanata, have demonstrated cytotoxic effects against a variety of cancer cell lines. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events that can lead to apoptosis, cell cycle arrest, and inhibition of tumor growth. While structurally similar, the presence of a sugar moiety in digoxin influences its pharmacological properties and, consequently, its anticancer activity.
Comparative Cytotoxicity
A review of in vitro studies indicates that digitoxin, from which this compound is derived, is generally more potent than digoxin in inhibiting the growth of cancer cells.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are consistently lower for digitoxin across multiple cancer cell lines. For instance, in a study on K-562 leukemia cells, the IC50 value for digitoxin was 6.4 nM, whereas for digoxin it was 28.2 nM.[2] Similarly, studies on other cancer cell lines have shown digitoxin to be more potent.[1] The aglycone, this compound, is generally less potent than its parent glycoside, digitoxin, suggesting the sugar moiety plays a role in the activity of these compounds.[3]
Below is a summary of IC50 values for this compound and digoxin in various cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 | Digoxin IC50 | Reference |
| K-562 | Chronic Myelogenous Leukemia | Not explicitly stated, but parent compound digitoxin was 6.4 ± 0.4 nM | 28.2 ± 2.9 nM | [2] |
| TK-10 | Renal Adenocarcinoma | Not explicitly stated, but parent compound digitoxin was 3.0 ± 0.3 nM | 33.1 ± 2.5 nM | [2] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but parent compound digitoxin was 33.3 ± 4.5 nM | 21.0 ± 1.8 nM | [2] |
| UACC-62 | Melanoma | Not explicitly stated, but parent compound digitoxin was 10.3 ± 1.1 nM | 10.0 ± 0.9 nM | [2] |
| HT-29 | Colon Adenocarcinoma | > 10,000 nM | 1,400 nM | [3] |
| OVCAR3 | Ovarian Cancer | Not explicitly stated | 0.1 - 0.3 µM | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated | 0.1 - 0.3 µM | |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated | 0.10 µM (24h) | |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated | 0.12 µM (24h) |
Mechanism of Action: Signaling Pathways
The anticancer effects of both this compound and digoxin are initiated by their binding to and inhibition of the α-subunit of the Na+/K+-ATPase.[4] This leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. The disruption of ion homeostasis and the subsequent signaling cascades are central to their cytotoxic effects.
Several key signaling pathways are modulated by these cardiac glycosides:
-
Src Kinase Pathway: Inhibition of Na+/K+-ATPase can activate Src, a non-receptor tyrosine kinase, which then influences downstream pathways like the EGFR/Ras/Raf/MAPK cascade, affecting cell proliferation.
-
PI3K/Akt/mTOR Pathway: Digoxin has been shown to block the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, in non-small cell lung cancer cells.[5]
-
NF-κB Signaling: Digitoxin can inhibit the transcriptional activity of NF-κB, a key regulator of genes involved in inflammation, cell survival, and proliferation.
-
Induction of Apoptosis: Both compounds can induce apoptosis, or programmed cell death.[6] This is often mediated through the intrinsic pathway, involving the activation of caspase-9.[6] Digoxin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7]
-
Cell Cycle Arrest: Digoxin can cause cell cycle arrest at different phases in different cancer cell lines, for example, at the G1 and G2/M phases in non-small cell lung cancer cells.[5]
Caption: Signaling pathways affected by this compound and Digoxin.
Experimental Protocols
The following are representative methodologies for key experiments used to evaluate the anticancer activity of this compound and digoxin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or digoxin for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or digoxin at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Interpretation: The data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound and digoxin.
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
Conclusion
Both this compound and digoxin exhibit promising anticancer properties in vitro by targeting the Na+/K+-ATPase and modulating key cellular signaling pathways. The available data suggests that digitoxin, the parent compound of this compound, is generally more potent than digoxin. The sugar moiety present in digoxin and digitoxin appears to be important for their cytotoxic activity. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential and to determine their efficacy and safety as anticancer agents. The detailed understanding of their mechanisms of action and the development of more potent and selective analogs could pave the way for new cancer treatment strategies.
References
- 1. Digitoxin medication and cancer; case control and internal dose-response studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grupo.us.es [grupo.us.es]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Direct Comparison of the Anticancer Activities of Digitoxin MeON-Neoglycosides and O-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
A Comparative Analysis of Digitoxigenin and Ouabain on Na+/K+-ATPase
A comprehensive guide for researchers and drug development professionals on the differential effects of two prominent cardiac glycosides on the sodium-potassium pump.
Digitoxigenin and Ouabain, two well-characterized cardiac glycosides, are potent inhibitors of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients in animal cells. While both compounds target the α-subunit of the enzyme, their distinct structural features lead to significant differences in their binding affinities, isoform selectivities, and downstream signaling effects. This guide provides a detailed comparative analysis of this compound and Ouabain, supported by experimental data, to aid researchers in their investigations and drug development endeavors.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and Ouabain on Na+/K+-ATPase are typically quantified by their half-maximal inhibitory concentration (IC50) and dissociation constant (Kd). These parameters vary depending on the specific isoform of the Na+/K+-ATPase α-subunit (α1, α2, α3, and α4) and the tissue source of the enzyme.
| Compound | Enzyme Source | Isoform(s) | IC50 | Kd | Reference |
| This compound | Guinea Pig Heart | Not specified | 0.25 µM | - | [1] |
| Dog Kidney | Not specified | 0.06 µM | - | [2] | |
| Human (recombinant) | α1β1 | Indistinguishable | Indistinguishable | [3] | |
| Human (recombinant) | α2β1 | Indistinguishable | Indistinguishable | [3] | |
| Human (recombinant) | α3β1 | Indistinguishable | Indistinguishable | [3] | |
| Ouabain | Dog Kidney | Not specified | 0.8 µM | - | [2] |
| Human Heart | α1β1 (very high affinity) | 7.0 ± 2.5 nM | 3.6 ± 1.6 nM | [4] | |
| Human Heart | α2β1 (high affinity) | 81 ± 11 nM | 17 ± 6 nM | [4] | |
| Human (recombinant) | α1β1 | - | Shows moderate selectivity for α1 over α2 | [3] | |
| Human (recombinant) | α2β1 | - | - | [3] | |
| Human (recombinant) | α3β1 | - | - | [3] | |
| Canine Kidney | α1 | 15 nmol/l | - | [5] | |
| Porcine Cerebral Cortex | α3 | 15 nmol/l | - | [5] |
Key Observations:
-
This compound generally exhibits a higher IC50 value (lower potency) compared to Ouabain in some preparations, such as the dog kidney Na+, K+-ATPase.[2]
-
Ouabain demonstrates significant isoform selectivity, with a notably higher affinity for the α2 and α3 isoforms compared to the α1 isoform in human heart tissue.[4] In contrast, studies on recombinant human isoforms suggest ouabain has a moderate selectivity for α1 over α2.[3]
-
The aglycone structure of this compound results in indistinguishable binding affinities across the α1, α2, and α3 isoforms of human Na,K-ATPase, indicating that the sugar moiety present in related glycosides like digoxin and digitoxin is a key determinant of isoform selectivity.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Ouabain on Na+/K+-ATPase.
Na+/K+-ATPase Activity Assay (Phosphate Release Method)
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis.
Materials:
-
Na+/K+-ATPase enriched microsomal fractions (e.g., from pig kidney or brain cortex)[1]
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl, pH 7.4[1]
-
ATP solution (e.g., 3 mM)[7]
-
This compound and Ouabain solutions at various concentrations
-
Malachite Green reagent or other phosphate detection reagent[1]
-
96-well microplate and microplate reader[1]
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Ouabain).
-
In a 96-well plate, add the assay buffer, the enzyme preparation, and the test compounds. For determining Na+/K+-ATPase specific activity, a parallel set of reactions containing a high concentration of ouabain (e.g., 1 mM) is included to inhibit all Na+/K+-ATPase activity, thus measuring only the activity of other ATPases.[1]
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-60 minutes).[1]
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).[1]
-
Stop the reaction by adding a stop solution (e.g., ice-cold Fiske solution or SDS).[7]
-
Add the phosphate detection reagent (e.g., Malachite Green) and incubate to allow for color development.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).[1]
-
Calculate the amount of phosphate released using a standard curve.
-
Determine the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.[1]
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
[³H]-Ouabain Binding Assay
This radioligand binding assay is used to determine the binding affinity (Kd) of compounds to the Na+/K+-ATPase.
Materials:
-
Na+/K+-ATPase enriched microsomal fractions[1]
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
[³H]-Ouabain (radiolabeled ouabain)
-
Unlabeled Ouabain (for determining non-specific binding)
-
This compound or other test compounds
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
In reaction tubes, combine the microsomal preparation, [³H]-Ouabain at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound or Ouabain).
-
For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of unlabeled ouabain.[1]
-
Incubate the mixture at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[1]
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then analyzed using appropriate software (e.g., Prism) to determine the Kd or Ki values.
Signaling Pathways Modulated by this compound and Ouabain
Binding of cardiac glycosides to the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates a series of intracellular signaling cascades.[8] This signaling function is often associated with a pool of Na+/K+-ATPase localized in caveolae, where it forms a complex with other signaling proteins like Src kinase.[8][9]
Activation of the Na+/K+-ATPase signalosome by both this compound and Ouabain can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras/Raf/MEK/ERK pathway.[9][10] This can influence a variety of cellular processes, including cell growth, proliferation, and apoptosis.[11] Furthermore, this interaction can also trigger the activation of other signaling molecules such as Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), and modulate the levels of reactive oxygen species (ROS) and intracellular calcium.[9][11]
Caption: Cardiac glycoside-induced signaling cascade.
The specific downstream consequences of activating these pathways can be cell-type dependent and are an active area of research, with implications for cancer therapy and other diseases.[11][12]
Experimental Workflow for Comparative Analysis
A typical workflow to compare the effects of this compound and Ouabain on Na+/K+-ATPase involves a series of in vitro and cell-based assays.
Caption: Workflow for comparing cardiac glycosides.
This workflow allows for a multi-faceted comparison, from the molecular level of enzyme inhibition to the cellular consequences of Na+/K+-ATPase modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of the this compound derivative, INCICH-D7, on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of functional Na,K-ATPase isozymes in normal human cardiac biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Digitoxigenin Derivatives: A Comparative Guide
A deep dive into the chemical modifications of digitoxigenin reveals critical insights for the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of various this compound derivatives, summarizing their biological activities and the experimental methods used for their evaluation. By examining the impact of structural changes on cytotoxicity and enzyme inhibition, we can better understand the principles governing their therapeutic potential.
This compound, the aglycone of the cardiac glycoside digitoxin, has long been a subject of medicinal chemistry research due to its potent biological activities.[1] Modifications to its steroid nucleus and sugar moieties have led to the development of a diverse range of derivatives with altered pharmacological profiles.[2][3][4][5] This guide focuses on the structure-activity relationships (SAR) of these derivatives, with a particular emphasis on their anticancer properties.
The primary mechanism of action for this compound and its derivatives is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[6][7] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[8] This cascade of events can trigger various downstream signaling pathways, ultimately leading to apoptosis, or programmed cell death, in cancer cells.[9][10]
Comparative Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of various this compound derivatives, focusing on their cytotoxicity against cancer cell lines and their inhibitory effects on Na+/K+-ATPase. These data highlight how specific structural modifications influence their potency.
| Derivative Type | Modification | Cell Line | Activity | IC50 Value | Reference |
| Carbohydrate Derivatives | This compound-α-L-rhamno-pyranoside | HeLa | Cytotoxicity | 35.2 ± 1.6 nM | [11] |
| This compound-α-L-amiceto-pyranoside | HeLa | Cytotoxicity | 38.7 ± 1.3 nM | [11] | |
| Digitoxin (Reference) | HeLa | Cytotoxicity | 2.34 ± 0.003 µM | [11] | |
| Neoglycoside Derivatives | 3-amino sugar substitution | A549 | Cytotoxicity | 10 ± 1 nM | [9][12] |
| 4-amino sugar substitution | A549 | Cytotoxicity | - | [9][12] | |
| C3-Modified Derivatives | 3β-O-(β-l-fucopyranosyl)-digoxigenin | Tumor Cells | Cytotoxicity & Nur77 Induction | - | [3][13] |
| 3β-Amine Analogs | T98G | Reduction of ATP1A1 levels | 12-96 nM | [4] | |
| Hydroxy Derivatives | 2-hydroxy derivatives | - | Na+/K+-ATPase Binding Affinity | Lower than parent compounds | [6][14] |
Key Structure-Activity Relationship Insights
Several key structural features have been identified as critical for the biological activity of this compound derivatives:
-
The Sugar Moiety at C3: The nature and stereochemistry of the sugar group at the C3 position are pivotal for activity.[3][13] Modifications to this moiety, such as the introduction of amino groups, can dramatically enhance anticancer potency.[9] For instance, neoglycosides with a 3-amino sugar substitution have shown significantly increased activity.[9][12] Moreover, 3β-O-glycosides generally exhibit stronger anticancer effects than their 3α-O-glycoside counterparts.[3][13]
-
The C14 Hydroxyl Group: A hydroxyl group at the C14 position, in a beta configuration, is essential for cardiac activity. Alteration of this feature leads to a loss of activity.[15][16]
-
The Unsaturated Lactone Ring at C17: The presence of an unsaturated butenolide ring at the C17 position is another critical determinant of activity. Reduction of this ring results in a significant decrease in potency.[15][16]
-
Hydroxylation of the Steroid Nucleus: Additional hydroxyl groups on the steroid core, such as at the C2 position, tend to decrease the binding affinity for the Na+/K+-ATPase.[6][14] Hydrophilic groups in the alpha position are generally more detrimental to affinity than those in the beta position.[14]
-
Lipophilicity: The overall lipophilicity of the molecule can influence its binding to Na+/K+-ATPase. More lipophilic derivatives have been shown to have more irreversible binding to the enzyme.[17]
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through complex signaling pathways initiated by the inhibition of Na+/K+-ATPase. The following diagrams illustrate these pathways and the typical experimental workflows used to assess the cytotoxicity of these compounds.
References
- 1. Stereochemical Survey of Digitoxin Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 14 -Methoxy Digitalis Derivatives [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of this compound aminoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Digitalis structure-activity relationship analyses. Conclusions from indirect binding studies with cardiac (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Sugar Amine Regiochemistry on this compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of C3-Neoglycosides of digoxigenin and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 2-hydroxy derivatives of this compound and 3-epithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical structure and pharmacological activity of some derivatives of this compound and digoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical structure and pharmacological activity of some derivatives of this compound and digoxigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Active site-directed alkylation of Na+-K+-ATPase by digitalis sulphonate derivatives of different lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Digitoxigenin: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the pro-apoptotic effects of Digitoxigenin against two widely used chemotherapy agents, Doxorubicin and Paclitaxel. The information presented herein is curated from preclinical studies to offer an objective overview of their performance, supported by experimental data and detailed protocols.
At a Glance: Comparative Efficacy of Pro-Apoptotic Agents
The following tables summarize the in vivo effects of this compound, Doxorubicin, and Paclitaxel on tumor growth inhibition and key markers of apoptosis.
Disclaimer: The data presented below is compiled from various independent studies. Direct comparison should be approached with caution as experimental conditions, including the specific xenograft model, drug dosage, and administration schedule, may vary between studies.
Table 1: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition (%) | Citation(s) |
| This compound | A549 Lung Cancer Xenograft | 2 mg/kg, i.p. | Not explicitly quantified | [1] |
| Neuroblastoma Xenograft (Digoxin) | Not specified | Significant inhibition | [1] | |
| Doxorubicin | MCF-7 Breast Cancer Xenograft | 5 mg/kg, i.v. | ~50% | [2] |
| A549 Lung Cancer Xenograft | Not specified | Significant inhibition | [3] | |
| Paclitaxel | MDA-MB-231 Breast Cancer Xenograft | 40 mg/kg | Significant reduction in tumor volume | [4] |
| A549 Lung Cancer Xenograft | Not specified | Significant inhibition | [5] |
Table 2: In Vivo Apoptosis Induction
| Compound | Cancer Model | Apoptosis Marker | Result | Citation(s) |
| This compound | Burkitt's Lymphoma Xenograft (Digoxin) | Caspase-3, Caspase-9 | Activation | |
| Burkitt's Lymphoma Xenograft (Digoxin) | Bcl-2, c-myc | Reduction | ||
| Doxorubicin | MCF-7/MDR1 Breast Cancer Xenograft | TUNEL Assay | Increased apoptosis | [2] |
| MCF-7 Breast Cancer Cells | Bax/Bcl-2 Ratio | Increased | [6] | |
| Paclitaxel | MDA-MB-231 Breast Cancer Xenograft | TUNEL Assay | Increased number of apoptotic cells | [4] |
| A549 Lung Cancer Xenograft | Apoptosis Rate | Up to 50.16% | [5] | |
| A549 Lung Cancer Xenograft | Bax/Bcl-2 Ratio | Increased | [5] |
Delving Deeper: Pro-Apoptotic Signaling Pathway of this compound
This compound, a cardiac glycoside, induces apoptosis in cancer cells primarily through the inhibition of the Na+/K+-ATPase pump. This initial event triggers a cascade of downstream signaling events, leading to programmed cell death.
Experimental Corner: Key Methodologies
Reproducibility is paramount in scientific research. This section provides detailed protocols for the key in vivo experiments cited in this guide.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the pro-apoptotic efficacy of a compound in a xenograft mouse model.
Detailed Experimental Protocols
1. Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Tissue Preparation:
-
Fix excised tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide in methanol for 10 minutes.
-
Incubate sections with TdT reaction mixture containing TdT enzyme and biotin-dUTP for 60 minutes at 37°C in a humidified chamber.
-
Stop the reaction by washing the slides.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Visualize the signal with a suitable chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Observe the slides under a light microscope. Apoptotic nuclei will be stained brown.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells per high-power field.
-
2. Caspase-3 Activity Assay
This fluorometric or colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in tissue lysates.
-
Tissue Lysate Preparation:
-
Homogenize freshly excised tumor tissue in a lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure (Fluorometric):
-
Add a defined amount of protein lysate (e.g., 50 µg) to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity relative to the control group.
-
3. Immunohistochemistry (IHC) for Bcl-2
This technique is used to visualize the expression and localization of the anti-apoptotic protein Bcl-2 in tumor tissue sections.
-
Tissue Preparation:
-
Prepare paraffin-embedded tissue sections as described for the TUNEL assay.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against Bcl-2 overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize the signal with a chromogen like DAB.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Examine the slides under a light microscope. Bcl-2 protein expression will be indicated by brown staining.
-
Score the intensity and percentage of positive staining cells to semi-quantitatively assess Bcl-2 expression levels.
-
Logical Framework: this compound's Pro-Apoptotic Action
The pro-apoptotic effect of this compound in vivo is a direct consequence of its molecular mechanism of action, leading to measurable outcomes in preclinical tumor models.
References
- 1. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin induced apoptosis was potentiated by neferine in human lung adenocarcima, A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Compass: A Comparative Guide to Digitoxigenin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitoxigenin, the aglycone of the cardiac glycoside digitoxin, is a critical molecule in cardiovascular medicine. Understanding its metabolic fate across different species is paramount for preclinical drug development, toxicological assessment, and the extrapolation of animal data to human clinical outcomes. This guide provides a comprehensive cross-species comparison of this compound metabolism, focusing on key enzymatic pathways, metabolic rates, and experimental protocols for in vitro investigation.
Phase I and Phase II Metabolic Pathways
This compound undergoes both Phase I (functionalization) and Phase II (conjugation) metabolism, primarily in the liver. The major pathways include hydroxylation mediated by cytochrome P450 (CYP) enzymes, as well as glucuronidation and sulfation.
Phase I Metabolism: Hydroxylation
The initial metabolism of the parent compound, digitoxin, involves the sequential cleavage of its sugar moieties, a process in which CYP3A enzymes play a significant role across various species. While direct quantitative data for the Phase I metabolism of this compound itself is limited, the metabolism of its precursors provides valuable insights. Significant interspecies differences exist in the rate and profile of these oxidative reactions.
Caption: Experimental workflow for in vitro this compound metabolism.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and its potential metabolites (e.g., hydroxylated, glucuronidated, and sulfated forms).
Discussion and Conclusion
The metabolism of this compound exhibits marked differences across species, a critical consideration for preclinical drug development. While CYP3A enzymes are implicated in the initial metabolism of the parent glycoside, digitoxin, leading to the formation of this compound, the subsequent metabolic fate of this compound itself is dominated by Phase II conjugation reactions in humans. In contrast, some animal models may exhibit more extensive Phase I metabolism.
The provided data and protocols offer a framework for conducting comparative in vitro studies. Researchers should be aware of the potential for significant species-specific variations and the current limitations in direct quantitative data for this compound's Phase I metabolism. Further studies are warranted to fully elucidate the kinetic parameters of this compound metabolism across a broader range of species to improve the accuracy of in vitro-in vivo extrapolation and enhance the predictive value of preclinical animal models.
Unveiling the Cytotoxic Potency: A Comparative Analysis of Digitoxigenin and its Glycosides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of the aglycone digitoxigenin and its glycoside derivatives, supported by experimental data. This analysis delves into their mechanisms of action and outlines the experimental protocols used to ascertain their efficacy, offering valuable insights for cancer research and therapeutic development.
Cardiac glycosides, a class of naturally occurring compounds, have long been utilized in the treatment of cardiac conditions. However, a growing body of evidence highlights their potent anticancer properties, sparking significant interest in their therapeutic potential beyond cardiology.[1][2][3][4] These compounds, including this compound and its glycosides like digitoxin and digoxin, exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion homeostasis.[2][4][5][6] This inhibition triggers a cascade of intracellular events that ultimately lead to programmed cell death, or apoptosis.[1][2]
Quantitative Comparison of Cytotoxic Activity
The cytotoxic efficacy of this compound and its glycosides varies significantly, with the sugar moiety of the glycosides playing a crucial role in their activity.[1] The half-maximal inhibitory concentration (IC50), which measures a drug's potency, is a key metric in these comparisons. Across various studies and cancer cell lines, a consistent trend emerges: the glycosides of this compound are generally more potent than the aglycone itself.
One study systematically evaluated the cytotoxicity of several cardiac glycosides and found that the aglycone this compound was the least potent among the tested compounds, underscoring the importance of the sugar component for activity.[1] Another study reported that proscillaridin A was the most potent compound, followed by digitoxin, ouabain, digoxin, and lanatoside C, with this compound being less potent.[7][8][9] The saponin digitonin, which lacks the lactone ring characteristic of cardiac glycosides, was also found to be less cytotoxic.[7][9]
Here is a summary of IC50 values for this compound and its related glycosides across different cancer cell lines:
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Proscillaridin A | Various | Various | 6.4 - 76 | [7][8][9] |
| Digitoxin | K-562 | Chronic Myelogenous Leukemia | 6.4 | [2] |
| Digitoxin | MCF-7 | Breast Adenocarcinoma | 3 - 33 | [2] |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 15 | [2] |
| Digitoxin | U87MG (in combination with TRAIL) | Glioblastoma | Non-cytotoxic at 20 nM but sensitizes cells to TRAIL | [10] |
| Digoxin | HT-29 | Colon Carcinoma | 380 | [2] |
| Digoxin | MV4;11 | Myeloid Leukemia | 100 | [2] |
| Digoxin | THP-1 | Myeloid Leukemia | 59 | [2] |
| Digoxin | Kasumi-1 | Myeloid Leukemia | 89 | [2] |
| Digoxin | H1299 | Non-small Cell Lung Cancer | 62 | [2] |
| This compound | Various | Various | Generally higher IC50 than glycosides | [1][7][8][9] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is a compilation from multiple sources for comparative purposes.
Signaling Pathways of Cardiac Glycoside-Induced Cytotoxicity
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[5][6] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This disruption of ion homeostasis activates a complex signaling network that can induce apoptosis.
Key downstream mediators of cardiac glycoside-induced cytotoxicity include the epidermal growth factor receptor (EGFR), Src, protein kinase C (pkC), and mitogen-activated protein kinases (MAPKs).[1][3] Furthermore, studies have identified members of the interferon family as key regulators of the protein interactions downstream of digitoxin's action.[1][3] In some cancer cells, digitoxin has been shown to induce apoptosis by downregulating the anti-apoptotic protein survivin and upregulating death receptor 5, sensitizing the cells to TRAIL-mediated apoptosis.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Digitoxin-induced cytotoxicity in cancer cells is mediated through distinct kinase and interferon signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Digitoxin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Digitoxin sensitizes glioma cells to TRAIL-mediated apoptosis by upregulation of death receptor 5 and downregulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Digitoxigenin and Other Cardenolides in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer properties of digitoxigenin and other prominent cardenolides. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this guide aims to facilitate a deeper understanding of their therapeutic potential.
Cardenolides, a class of naturally occurring steroids, have long been used in the treatment of heart conditions. However, a growing body of evidence has highlighted their potent anti-cancer activities. These compounds primarily exert their effects by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition triggers a cascade of intracellular events that can lead to apoptosis, cell cycle arrest, and inhibition of tumor growth. This guide focuses on a head-to-head comparison of this compound, the aglycone of digitoxin, with other well-studied cardenolides such as digoxin, ouabain, and proscillaridin A.
Comparative Cytotoxicity of Cardenolides Across Cancer Cell Lines
The anti-cancer efficacy of cardenolides is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of this compound and other cardenolides across a range of human cancer cell lines, providing a quantitative basis for comparing their potency. Lower IC50 values indicate higher potency.
| Cardenolide | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Pancreatic Cancer Panel (Mean of 6 cell lines) | Pancreatic Cancer | 645 | [1] |
| Digitoxin | Pancreatic Cancer Panel (Mean of 6 cell lines) | Pancreatic Cancer | 124 | [1] |
| Renal Adenocarcinoma (TK-10) | Kidney Cancer | 3 | [2] | |
| Breast Adenocarcinoma (MCF-7) | Breast Cancer | 33 | [2] | |
| Melanoma (UACC-62) | Skin Cancer | 25 | [2] | |
| Leukemia (K-562) | Leukemia | 6.4 | [2] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Leukemia | ~70 | [3] | |
| B-precursor Acute Lymphoblastic Leukemia (B-ALL) | Leukemia | ~70 | [3] | |
| Acute Myeloid Leukemia (AML) | Leukemia | ~200 | [3] | |
| Digoxin | Pancreatic Cancer Panel (Mean of 6 cell lines) | Pancreatic Cancer | 344 | [1] |
| Ovarian Cancer (SKOV-3) | Ovarian Cancer | 250 | [4] | |
| Breast Cancer (MDA-MB-231) | Breast Cancer | 122 (24h), 70 (48h) | [5] | |
| Colon Cancer (HT-29) | Colon Cancer | 100-300 | [6] | |
| Breast Cancer (MDA-MB-231) | Breast Cancer | 100-300 | [6] | |
| Ovarian Cancer (OVCAR3) | Ovarian Cancer | 100-300 | [6] | |
| Melanoma (MDA-MB-435) | Skin Cancer | 100-300 | [6] | |
| Ouabain | Pancreatic Cancer Panel (Mean of 6 cell lines) | Pancreatic Cancer | 212 | [1] |
| Breast Cancer (MDA-MB-231) | Breast Cancer | 150 (24h), 90 (48h) | [5] | |
| Lung Cancer (H460) | Lung Cancer | 10.44 (72h) | [7] | |
| Pancreatic Cancer (PANC1) | Pancreatic Cancer | 42.36 (72h) | [7] | |
| Proscillaridin A | Pancreatic Cancer Panel (Mean of 6 cell lines) | Pancreatic Cancer | 62 | [1] |
| Breast Cancer (MDA-MB-231) | Breast Cancer | 51 (24h), 15 (48h) | [5] | |
| Pancreatic Cancer (Panc-1) | Pancreatic Cancer | 35.25 | [8] | |
| Pancreatic Cancer (BxPC-3) | Pancreatic Cancer | 180.3 | [8] | |
| Pancreatic Cancer (AsPC-1) | Pancreatic Cancer | 370.9 | [8] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. The following sections provide step-by-step protocols for key assays used to evaluate the anti-cancer effects of cardenolides.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.[9]
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the cardenolides in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle-only wells as a negative control.[10]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[13]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with the cardenolide of interest for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
-
Staining:
-
Incubation:
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[10]
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
-
Signaling Pathways and Experimental Workflow
The anti-cancer effects of this compound and other cardenolides are mediated through complex signaling pathways. A simplified representation of a key pathway and a typical experimental workflow are illustrated below using the DOT language for Graphviz.
Caption: Cardenolide-induced signaling cascade.
Caption: Workflow for comparing cardenolides.
Conclusion
The presented data indicates that various cardenolides exhibit potent anti-cancer activity across a range of cancer cell lines, often at nanomolar concentrations. While this compound, as an aglycone, is generally less potent than its glycosylated counterparts like digitoxin, the sugar moiety plays a significant role in the cytotoxic efficacy of these compounds. Proscillaridin A and digitoxin frequently demonstrate high potency. The choice of a specific cardenolide for further therapeutic development will likely depend on the cancer type, the specific molecular profile of the tumor, and the desired therapeutic window. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapy through the exploration of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. znaturforsch.com [znaturforsch.com]
- 5. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. MTT assay protocol | Abcam [abcam.com]
Digitoxigenin vs. Digitoxin: A Comparative Analysis of Anticancer Potency
In the landscape of cancer research, cardiac glycosides, traditionally used for treating heart conditions, have emerged as promising therapeutic agents. Among these, digitoxin and its aglycone, digitoxigenin, have garnered significant attention for their cytotoxic effects on cancer cells. This guide provides a detailed comparison of the anticancer potency of this compound and digitoxin, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Comparison of Cytotoxicity
The inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and digitoxin across various human cancer cell lines, demonstrating their cytotoxic efficacy. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Digitoxin IC50 (nM) | Reference |
| TK-10 | Renal Adenocarcinoma | 76.5 ± 5.8 | 3.2 ± 0.1 | [1][2] |
| MCF-7 | Breast Adenocarcinoma | 194.4 ± 2.4 | 10.2 ± 0.3 | [1][2] |
| UACC-62 | Melanoma | 348.8 ± 2.1 | 33.5 ± 0.9 | [1][2] |
| Pancreatic Cancer (Mean of 6 cell lines) | Pancreatic Cancer | 645 | 124 | [3] |
| K-562 | Chronic Myelogenous Leukemia | - | 6.4 ± 0.4 | [1] |
| HCT116 | Colon Cancer | - | 740 | |
| HT-29 | Colon Cancer | - | 4100 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | 120 | |
| SUP-B15 | Acute Lymphoblastic Leukemia | - | 2 | |
| A549 | Non-Small Cell Lung Cancer | - | 440 | [4] |
| DU-145 | Prostate Cancer | - | 440 | [4] |
| HeLa | Cervical Cancer | - | 28 | [5] |
The data consistently indicates that digitoxin is significantly more potent than its aglycone, this compound , in inhibiting the growth of a variety of cancer cell lines. This difference in potency is attributed to the presence of the sugar moiety in digitoxin, which is absent in this compound. The sugar portion of the molecule is believed to enhance the binding affinity of the compound to its primary target, the Na+/K+-ATPase pump on the cell membrane.
Signaling Pathways and Mechanism of Action
Both this compound and digitoxin exert their anticancer effects primarily through the inhibition of the Na+/K+-ATPase, a transmembrane ion pump. This inhibition triggers a cascade of downstream signaling events that ultimately lead to apoptosis (programmed cell death) in cancer cells.
Inhibition of the Na+/K+-ATPase by these compounds leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This ionic imbalance contributes to the generation of reactive oxygen species (ROS) and the activation of various signaling cascades.[6] Notably, the Na+/K+-ATPase acts as a signal transducer, activating Src, a non-receptor tyrosine kinase.[7] This activation can then transactivate the epidermal growth factor receptor (EGFR), leading to the stimulation of the Ras/ERK pathway.[6][7] Furthermore, these cardiac glycosides can modulate the activity of transcription factors such as NF-κB and NFAT, which are crucial regulators of cell survival and apoptosis.[6] The culmination of these signaling events is the induction of apoptosis in cancer cells.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
A common method to assess the cytotoxicity of compounds like this compound and digitoxin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or digitoxin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, the MTT reagent is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control-treated cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Analysis of Signaling Pathways (Western Blotting)
To investigate the effect of this compound and digitoxin on specific signaling proteins, Western blotting is a widely used technique.
Protocol:
-
Cell Lysis: Cancer cells are treated with this compound or digitoxin for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein of interest (e.g., phospho-Src, total ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
References
- 1. grupo.us.es [grupo.us.es]
- 2. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy of Digitoxigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of digitoxigenin, a cardiac glycoside with promising anticancer properties. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to facilitate informed decisions in drug development and research.
Introduction to this compound and its Mechanism of Action
This compound is the aglycone of digitoxin, a well-known cardiac glycoside historically used in the treatment of heart conditions.[1][2] Emerging evidence has highlighted its potential as a potent anticancer agent.[3][4] The primary mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][2] Inhibition of this pump in cancer cells leads to an increase in intracellular sodium and subsequently calcium, triggering a cascade of events that can induce apoptosis (programmed cell death).[1] Beyond its ion pump inhibitory role, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate several downstream signaling pathways, including Src kinase, EGFR, and MAPK pathways, which are often dysregulated in cancer.[1][5]
In Vitro Efficacy: A Comparative Analysis
The cytotoxic effects of this compound and related cardiac glycosides have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Cardiac Glycosides in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A549 | Lung Adenocarcinoma | ~1600 ± 400 | [6] |
| HeLa | Cervical Carcinoma | >1000 | [7] | |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 | [3][4] |
| MCF-7 | Breast Adenocarcinoma | 33 | [3] | |
| K-562 | Leukemia | 6.4 ± 0.4 | [3] | |
| A549 | Lung Cancer | 7.39 ± 0.6 | [8] | |
| Digoxin | K-562 | Leukemia | 28.2 ± 2.9 | [3] |
| A549 | Lung Cancer | 8.0 ± 1.3 | [8] | |
| Ouabain | A549 | Lung Cancer | 5.3 ± 0.4 | [8] |
| Proscillaridin A | Various | Multiple | 6.4 - 76 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
As indicated in Table 1, digitoxin, the parent glycoside of this compound, generally exhibits greater potency in vitro. The sugar moiety present in digitoxin is believed to enhance its binding affinity to the Na+/K+-ATPase.[9] However, semi-synthetic derivatives of this compound have shown potent cytotoxic effects, sometimes exceeding that of digitoxin.[7]
In Vivo Efficacy: Preclinical Models
In vivo studies, typically using xenograft models in immunocompromised mice, are crucial for evaluating the therapeutic potential of anticancer compounds in a whole-organism context. These studies assess a compound's ability to inhibit tumor growth and its overall safety profile.
Table 2: Overview of In Vivo Efficacy Studies
| Compound | Animal Model | Tumor Model | Key Findings | Reference |
| Digitoxin | Mice | Human cancer cell line xenografts | Significant tumor growth inhibition. | [10] |
| Digitoxin | Mice | Patient-derived xenografts (PDX) | Recapitulates molecular and histological features of the original tumor. | [11][12] |
While specific in vivo efficacy data for this compound is less abundant in the readily available literature compared to digitoxin, the positive results for its parent compound suggest a promising avenue for further investigation. The use of patient-derived xenograft (PDX) models is becoming increasingly important as they are considered more representative of the heterogeneity of human cancers.[11][12]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other test compounds for a specified period (e.g., 48-72 hours). Include a vehicle-only control.[13]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells in their exponential growth phase and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).[11]
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
This compound's Effect on Na+/K+-ATPase Signaling
Caption: Na+/K+-ATPase signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro efficacy testing of this compound.
General Workflow for In Vivo Xenograft Study
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grupo.us.es [grupo.us.es]
- 4. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Sugar Amine Regiochemistry on this compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of carbohydrate derivatives of this compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idus.us.es [idus.us.es]
- 9. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Digitoxigenin's Effect on Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Digitoxigenin's effects on key signaling pathways, benchmarked against other well-known cardiac glycosides, Digoxin and Ouabain. The information presented is collated from independent research to support further investigation and drug development.
Comparative Analysis of Biological Activity
This compound, a primary cardiac glycoside, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream signaling events, impacting cell viability and various cellular processes. The following tables summarize the comparative inhibitory concentrations (IC50) of this compound and its counterparts on Na+/K+-ATPase activity and their cytotoxic effects on different cancer cell lines.
Table 1: Comparative Inhibition of Na+/K+-ATPase by Cardiac Glycosides
| Compound | Na+/K+-ATPase Isoform | IC50 (nM) | Species | Source |
| This compound | α1β1 | ~26 | Pig | [1] |
| Digoxin | α1β1 | ~2.8 | Pig | [1] |
| Ouabain | α1β1 | ~1.1 | Pig | [1] |
| This compound | Not specified | - | Rat | [2] |
| Digoxin | Not specified | - | Rat | [2] |
| Ouabain | Not specified | - | Rat | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including the tissue source of the enzyme and the concentration of potassium ions.[2][3]
Table 2: Comparative Cytotoxicity (IC50) of Cardiac Glycosides in Human Cancer Cell Lines
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | K-562 (Leukemia) | TK-10 (Renal Cancer) | HeLa (Cervical Cancer) |
| Digitoxin | 7.39 ± 0.6 nM[4] | 3-33 nM[5] | 6.4 nM[5] | 3-33 nM[5] | 28 nM[5] |
| Digoxin | 8.0 ± 1.3 nM[4] | - | 28.2 nM[5] | 3-33 nM[5] | - |
| Ouabain | 5.3 ± 0.4 nM[4] | - | - | - | - |
| This compound | - | - | - | - | - |
Note: The cytotoxic effects of this compound itself are less commonly reported in direct comparative studies with Digitoxin, Digoxin, and Ouabain in these specific cell lines. Digitoxin is the glycoside form of this compound.
Effects on Key Signaling Pathways
Inhibition of the Na+/K+-ATPase by cardiac glycosides triggers multiple downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial in regulating cell growth, proliferation, and survival.
MAPK/ERK Signaling Pathway
The binding of cardiac glycosides to the Na+/K+-ATPase can lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway plays a central role in transmitting signals from cell surface receptors to the nucleus, influencing gene expression and cell cycle progression.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling route affected by cardiac glycosides. Activation of this pathway is generally associated with cell survival and inhibition of apoptosis. The interaction of cardiac glycosides with the Na+/K+-ATPase can lead to the activation of PI3K, which in turn phosphorylates and activates Akt.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the effects of this compound and its alternatives on the signaling pathways discussed.
Western Blot for Phosphorylated ERK (p-ERK)
Objective: To determine the levels of phosphorylated ERK1/2 as an indicator of MAPK/ERK pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound, Digoxin, or Ouabain for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
PI3K Kinase Assay
Objective: To measure the in vitro lipid kinase activity of PI3K in the presence of inhibitors.
Materials:
-
Purified PI3K enzyme
-
Kinase reaction buffer
-
PIP2 substrate
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Test compounds (this compound, etc.)
-
Detection reagents (e.g., for ADP-Glo™ Kinase Assay or TLC)
Procedure:
-
Kinase Reaction: In a microplate well, combine the PI3K enzyme, kinase reaction buffer, and the test compound at various concentrations.
-
Initiation: Add the PIP2 substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for a defined period.
-
Termination: Stop the reaction according to the specific assay protocol.
-
Detection: Measure the amount of product (PIP3) or the depletion of a substrate (ATP). For example, in the ADP-Glo™ assay, the amount of ADP produced is measured, which correlates with kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Digoxin, or Ouabain. Include a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Experimental Workflow and Logical Relationships
The validation of this compound's effects on signaling pathways follows a logical progression from initial screening to mechanistic studies.
This guide provides a foundational comparison of this compound with other cardiac glycosides. Further head-to-head studies with consistent experimental conditions are necessary for a more definitive validation of its specific effects on signaling pathways.
References
- 1. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative ability of digoxin and an aminosugar cardiac glycoside to bind to and inhibit Na+,K+-adenosine triphosphatase. Effect of potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idus.us.es [idus.us.es]
- 5. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Digitoxigenin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of hazardous chemicals is paramount. Digitoxigenin, a potent cardiac glycoside, requires stringent disposal procedures due to its acute toxicity. This guide provides essential safety and logistical information for the proper management of this compound waste.
This compound is classified as a hazardous substance with high acute oral toxicity.[1][2] Improper disposal can pose significant risks to human health and the environment. Therefore, adherence to established hazardous waste protocols is not only a matter of safety but also of regulatory compliance. The primary and most recommended method for the disposal of this compound is incineration by a licensed hazardous waste management company.[3][4]
Immediate Safety and Handling for Disposal
Before preparing this compound for disposal, it is crucial to handle the material with appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a P2 (EN 143) respirator cartridge.[2] The work area should be well-ventilated. In case of spills, the area should be cleared, and the spill should be managed by trained personnel wearing appropriate PPE. For solid this compound, it is recommended to dampen the material with water to prevent the generation of dust during cleanup. The collected waste must then be placed in a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The following procedure outlines the standard operational steps for the disposal of this compound waste in a laboratory setting. This process is designed to ensure safety and compliance with most institutional and regulatory guidelines.
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a designated, compatible container. Do not mix with incompatible materials such as oxidizing agents, acids, acid chlorides, acid anhydrides, or strong bases.
-
Containerization: Use a leak-proof, sealable container for collecting this compound waste. The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Labeling: The hazardous waste label must be complete and accurate. This includes the name of the principal investigator, the laboratory location, and contact information.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
Quantitative Data Summary
To underscore the hazardous nature of this compound, the following table summarizes its key toxicological and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₄O₄ | |
| Molecular Weight | 374.51 g/mol | [2] |
| Hazard Classification | Acute Toxicity 2, Oral (Fatal if swallowed) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statement | H300: Fatal if swallowed | [2] |
| Storage Class | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials | [2] |
Experimental Protocols for Chemical Degradation
While chemical degradation can be a method for treating hazardous waste, there are no widely established and validated laboratory protocols for the complete chemical neutralization or degradation of this compound for disposal purposes. Some research has indicated that acid hydrolysis can break down the related compound, digitoxin, into this compound and its digitoxosides. However, providing an unvalidated experimental protocol for the degradation of this compound itself would be irresponsible and could pose significant safety risks. The byproducts of an incomplete reaction could remain toxic, and the reagents used for degradation may introduce new hazards.
Therefore, the recommended and safest procedure is to manage this compound as hazardous waste and transfer it to a facility equipped for high-temperature incineration.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.
References
- 1. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
- 2. Digoxigenin | C23H34O5 | CID 15478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative studies on acid hydrolysis of digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Digitoxigenin
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like digitoxigenin is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, procedural workflows, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, being fatal if swallowed.[1][2] Therefore, strict adherence to PPE protocols is mandatory to avoid personal contact, including inhalation and skin absorption.[3] The level of PPE required depends on the quantity of this compound being handled.
Table 1: Recommended Personal Protective Equipment for this compound
| Quantity Handled | Primary Containment | Gloves | Gown/Body Protection | Respiratory Protection | Eye Protection |
| Up to 25 grams | Class II Biological Safety Cabinet | Double-gloving with nitrile or low-protein, powder-free latex gloves.[3][4] | Laboratory coat.[3] | An air-purifying respirator should be worn if the material may become airborne or if the containment has not been validated.[3][4] | Safety glasses with side shields.[3] |
| 25 g to 1 kg | Class II Biological Safety Cabinet or equivalent containment system.[3] | Double-gloving with nitrile or low-protein, powder-free latex gloves.[3][4] | Disposable laboratory coat or coverall of low permeability.[3] | Half-mask respirator with HEPA cartridges if the enclosure is not validated.[3][4] | Safety glasses with side shields.[3] |
| Over 1 kg | Specific containment, a hood, or Class II Biological Safety Cabinet.[3] | Double-gloving with nitrile or low-protein, powder-free latex gloves.[3][4] | Disposable coverall of low permeability and disposable shoe covers.[3][4] | Air-supplied full-body suits may be required for advanced respiratory protection.[3][4] | Safety glasses with side shields.[3] |
General PPE Practices:
-
Hand Protection: Always wear protective gloves.[5] Contaminated gloves should be replaced immediately.[3][4] Hands should be washed thoroughly after glove removal, and a non-perfumed moisturizer is recommended.[3]
-
Body Protection: In addition to the above, protective shoe covers and a head covering are recommended.[3][4]
-
Eye Protection: An eye wash unit should be readily accessible.[3][4]
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from preparation to disposal, is critical to minimize risk. The following workflow outlines the key procedural steps.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Spill Response:
-
Minor Spills:
-
Clean up spills immediately.[3]
-
Avoid breathing dust and contact with skin and eyes.[3]
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.[3]
-
Use dry clean-up procedures to avoid generating dust.[3]
-
Vacuum or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.[3]
-
Dampen with water to prevent dusting before sweeping.[3]
-
Place the collected material in a suitable, closed container for disposal.[3]
-
-
Major Spills:
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor.[1] Rinse mouth.[1] In the early stages of poisoning, stomach contents may be removed by emesis or aspiration and lavage.[3] Activated charcoal may be administered to prevent further absorption.[3]
-
If Inhaled: Remove the individual from the contaminated area to fresh air.[3][7] Lay the patient down and keep them warm and rested.[3]
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[3] Flush skin and hair with running water and soap, if available.[3][7]
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[3][7] Ensure complete irrigation by keeping eyelids apart and away from the eye.[3]
Disposal Plan
All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Place waste in suitable, labeled, and closed containers for disposal.[3][8]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]
By adhering to these safety protocols and operational plans, research professionals can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. DIGITOXIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. Digoxigenin | C23H34O5 | CID 15478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
